molecular formula C9H16O3 B2381172 8-Oxononanoic acid CAS No. 25542-64-7

8-Oxononanoic acid

Cat. No.: B2381172
CAS No.: 25542-64-7
M. Wt: 172.224
InChI Key: KNPGTJGXMGNBAY-UHFFFAOYSA-N
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Description

8-oxo-nonanoic acid is an oxo carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPGTJGXMGNBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948438
Record name 8-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25542-64-7
Record name 8-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Oxononanoic acid CAS 25542-64-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Oxononanoic Acid (CAS 25542-64-7) for Advanced Research and Development

Introduction

8-Oxononanoic acid (CAS 25542-64-7) is a medium-chain oxo-fatty acid that has garnered significant interest within the scientific community. As a derivative of nonanoic acid, its bifunctional nature, possessing both a terminal carboxylic acid and a ketone group, makes it a versatile building block and a biologically active molecule. This guide provides a comprehensive overview of its chemical properties, biological significance, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The unique structural characteristics of 8-Oxononanoic acid dictate its physical and chemical behavior. A fundamental understanding of these properties is crucial for its application in experimental design, from selecting appropriate solvent systems to predicting its reactivity.

PropertyValueSource
CAS Number 25542-64-7[1]
Molecular Formula C9H16O3[1]
Molecular Weight 172.22 g/mol [1][2]
IUPAC Name 8-oxononanoic acidN/A
SMILES CC(=O)CCCCCCC(=O)O[1][3]
Appearance Solid[4]
Purity Typically ≥95%[5][6]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage Recommended at -20°C for long-term stability[4][5]

Note: Some sources refer to the isomeric 9-oxononanoic acid, which shares the same molecular formula and weight but differs in the position of the oxo group.

Biochemical Significance and Mechanism of Action

8-Oxononanoic acid is not merely an inert chemical intermediate; it exhibits notable biological activity, primarily through the inhibition of key enzymatic pathways. This activity forms the basis of its potential therapeutic applications.

Inhibition of Lipid Biosynthesis

A primary mechanism of action for 8-Oxononanoic acid is its role as an inhibitor of acetyl-CoA carboxylase (ACCase).[1][2] ACCase is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By blocking this critical step, 8-Oxononanoic acid effectively curtails the production of new fatty acids.[1] This is particularly relevant in oncology research, as many cancer cells exhibit upregulated lipid biosynthesis to support rapid proliferation and membrane formation.

The inhibitory effect extends to other enzymes involved in lipid metabolism and cellular growth, including tyrosinase and β-glucosidase, which contributes to its observed anti-cancer properties.[1]

FattyAcid_Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cancer Cell Proliferation Cancer Cell Proliferation Fatty Acid Synthesis->Cancer Cell Proliferation Supports ACCase->Malonyl-CoA Catalyzes 8-Oxononanoic_acid 8-Oxononanoic_acid 8-Oxononanoic_acid->ACCase Inhibits

Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by 8-Oxononanoic acid.

Natural Occurrence and Other Biological Roles

While often utilized as a synthetic reagent, related oxo-fatty acids are found in nature. For instance, 9-oxononanoic acid has been identified in organisms like Solanum tuberosum (potato).[2] These molecules can arise from the oxidation of unsaturated fatty acids like linoleic acid.[4] In rats, 9-oxononanoic acid has been shown to decrease the synthesis of new fatty acids in the liver while increasing the activity of carnitine palmitoyltransferase, a key enzyme in fatty acid beta-oxidation.[4] This suggests a broader role in regulating lipid homeostasis.

Synthesis and Derivatization Strategies

The utility of 8-Oxononanoic acid in drug development and materials science is significantly enhanced by its capacity to serve as a versatile synthetic precursor.

Enzymatic Synthesis

Biocatalytic methods offer a green and highly specific route to synthesizing oxo-fatty acids. One established pathway involves a two-enzyme cascade to convert linoleic acid into 9-oxononanoic acid.[7] This process utilizes a lipoxygenase to form a hydroperoxy intermediate, which is then cleaved by a hydroperoxide lyase.[7] While this produces the 9-oxo isomer, similar principles can be applied to generate other oxo-fatty acids. The choice to run the enzymatic reactions sequentially rather than concurrently has been shown to improve yields.[7]

Chemical Derivatization for Conjugation

The terminal carboxylic acid group is a prime handle for covalent modification. It can be readily activated to react with primary amines on proteins, peptides, or small molecule drugs to form stable amide bonds. This makes 7-methyl-8-oxononanoic acid, a related compound, a useful intermediate for creating conjugated molecules.[5] Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU are employed to facilitate this reaction.[5] This strategy is fundamental in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems.

Conjugation_Workflow cluster_0 Activation Step cluster_1 Conjugation Step 8_Oxo 8-Oxononanoic Acid (-COOH group) Activator EDC or HATU 8_Oxo->Activator Active_Ester Activated Intermediate Activator->Active_Ester Target Target Molecule (e.g., Peptide, Drug) with -NH2 group Active_Ester->Target Reacts with Conjugate Amide-Linked Conjugate Target->Conjugate

Caption: Conceptual workflow for amine conjugation using 8-Oxononanoic acid.

Applications in Drug Development and Research

The unique combination of biological activity and chemical versatility makes 8-Oxononanoic acid a valuable tool in several areas of pharmaceutical R&D.

Oncology and Vaccine Development

As previously discussed, the ability of 8-Oxononanoic acid to inhibit lipid biosynthesis and cancer cell growth positions it as a compound of interest for anti-cancer research.[1] Beyond direct cytotoxicity, it has been utilized in the preparation of cancer vaccines. Specifically, it serves as a component in glycolipid-peptide conjugates that act as Toll-like receptor 9 (TLR9) agonists, which are known to stimulate a potent anti-tumor immune response.[]

Cardiovascular Research

The presence of fatty acids like 8-Oxononanoic acid has been linked to potential benefits in cardiovascular health.[1] Its role in modulating lipid metabolism, including decreasing fatty acid synthesis and promoting oxidation, is a key area of investigation for mitigating risks associated with cardiovascular disease.[1][4]

Drug Delivery Systems

The principles of conjugation described above are directly applicable to advanced drug delivery. Fatty acids are integral components of lipid nanoparticles (LNPs), which are widely used to encapsulate and deliver nucleic acids (like mRNA and siRNA) and small molecules.[9] The carboxylic acid moiety of 8-Oxononanoic acid can be used to anchor it to other lipids or targeting ligands, while the fatty acid chain contributes to the overall structure and stability of the nanoparticle. This allows for the creation of sophisticated, biodegradable delivery vehicles.[9][10]

Analytical Methodologies

Accurate detection and quantification are essential for both research and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible method for analyzing organic acids.

General HPLC-UV Protocol for Organic Acid Analysis

While a specific, validated protocol for 8-Oxononanoic acid was not detailed in the provided literature, a general methodology can be adapted from standard practices for similar short- to medium-chain organic acids.[11]

Objective: To separate and quantify 8-Oxononanoic acid in a sample matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[11]

  • C18 reverse-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile or Methanol.

  • 8-Oxononanoic acid reference standard.

  • Sample diluent (e.g., Mobile Phase A or water/acetonitrile mixture).

Procedure:

  • Standard Preparation: Prepare a stock solution of 8-Oxononanoic acid in a suitable solvent (e.g., methanol). Create a series of calibration standards by serially diluting the stock solution with the sample diluent.

  • Sample Preparation: Dissolve or dilute the sample containing 8-Oxononanoic acid in the sample diluent. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • UV Detection: 210 nm (where carboxylic acids typically absorb).

    • Gradient Program:

      • Start with a low percentage of Mobile Phase B (e.g., 10%).

      • Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute the analyte.

      • Include a wash step with a high percentage of Mobile Phase B to clean the column.

      • Return to initial conditions and allow the column to re-equilibrate.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Inject the prepared samples.

  • Quantification: Identify the 8-Oxononanoic acid peak in the sample chromatogram by comparing its retention time to the standard. Quantify the amount using the linear regression equation from the standard curve.

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic molecules. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and sharper peak shapes on the C18 stationary phase. A gradient elution is necessary to effectively elute compounds with varying polarities.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution, Filtration) HPLC_System HPLC Injection Sample_Prep->HPLC_System Std_Prep Standard Preparation (Serial Dilution) Std_Prep->HPLC_System Separation C18 Column Separation (Gradient Elution) HPLC_System->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Standard Curve) Detection->Data_Analysis Result Quantification Result Data_Analysis->Result

Caption: Standard workflow for quantification of 8-Oxononanoic acid by HPLC-UV.

Other powerful techniques for analysis include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and specificity, and Gas Chromatography (GC) after appropriate derivatization.[11]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification: 8-Oxononanoic acid is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[13] Use only in a well-ventilated area or under a chemical fume hood.[12][14]

  • Handling: Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[14] Prevent contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] For long-term stability, storage at -20°C is recommended.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[12]

Conclusion

8-Oxononanoic acid is a multifaceted molecule with significant potential in both basic research and applied drug development. Its ability to modulate key metabolic pathways, combined with its utility as a chemical building block for complex conjugates and delivery systems, makes it a valuable asset for the scientific community. A thorough understanding of its properties, from its biochemical mechanism of action to its analytical quantification and safe handling, is essential for unlocking its full potential in creating next-generation therapeutics and research tools.

References

  • Chemsrc. (n.d.). 8-Oxononanoic acid methyl ester | CAS#:34455-70-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Oxononanoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Keto-8-Aminopelargonic Acid. PubChem Compound Database. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved from [Link]

  • MDPI. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Retrieved from [Link]

  • Natural Products Atlas. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542). Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • AZoNano. (2023). WHITEPAPER - PLGA Nanoparticles - Bridging the Gap From R&D to GMP. Retrieved from [Link]

Sources

The Dichotomous Role of 8-Oxononanoic Acid in Cancer Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complex Landscape of Oxidative Stress in Oncology

For researchers, scientists, and drug development professionals dedicated to oncology, the tumor microenvironment presents a complex and often paradoxical landscape. Within this intricate ecosystem, the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation are not merely byproducts of cellular metabolism but active participants in the narrative of cancer progression and suppression. This guide delves into the nuanced biological activities of a specific lipid peroxidation product, 8-oxononanoic acid (8-ONA), a molecule increasingly recognized for its potential to modulate cancer cell fate. Our objective is to provide a comprehensive technical resource that moves beyond a superficial overview, offering in-depth mechanistic insights and actionable experimental protocols to empower your research and development endeavors. This document is structured to foster a deep understanding of 8-ONA's role in cancer, from its biochemical origins to its potential as a therapeutic target.

The Genesis of 8-Oxononanoic Acid: A Consequence of Oxidative Insult

Cellular homeostasis is a delicate balance between pro-oxidant and antioxidant forces. In the context of cancer, this equilibrium is often skewed towards a state of chronic oxidative stress, driven by factors such as mitochondrial dysfunction, oncogenic signaling, and inflammation. This elevated oxidative environment provides the backdrop for the formation of 8-ONA.

8-Oxononanoic acid is a product of the non-enzymatic peroxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid, which are abundant in cellular membranes. The process is initiated by the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction of lipid peroxidation. The eventual breakdown of these unstable lipid hydroperoxides yields a variety of secondary products, including aldehydes and oxo-acids like 8-ONA.

G cluster_0 Cellular Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) (e.g., Linoleic Acid) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) ROS->PUFA Hydrogen Abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O₂ O2 Molecular Oxygen (O₂) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH ONA 8-Oxononanoic Acid (8-ONA) Lipid_Hydroperoxide->ONA Breakdown

The Biological Impact of 8-Oxononanoic Acid on Cancer Cells: A Double-Edged Sword

The accumulation of 8-ONA within the tumor microenvironment can elicit a range of biological responses in cancer cells, with evidence suggesting a context-dependent, dichotomous role. While high concentrations of ROS are generally cytotoxic, the sublethal levels often found in tumors can promote pro-tumorigenic signaling. 8-ONA, as a stable product of this oxidative process, can act as a signaling molecule, influencing proliferation, survival, and senescence.

Inhibition of Cancer Cell Growth and Proliferation

Emerging evidence directly implicates 8-ONA in the suppression of cancer cell growth. It has been reported to inhibit the proliferation of cancer cells through multiple mechanisms.[1] One key target is the inhibition of lipid biosynthesis, a critical process for the rapid growth and division of cancer cells. Specifically, 8-ONA has been shown to block the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes a crucial step in fatty acid synthesis.[1]

Furthermore, studies on the parent molecule, nonanoic acid, provide compelling indirect evidence. Long-term exposure to nonanoic acid has been demonstrated to decrease proliferation and induce senescence in small intestinal neuroendocrine tumor cells.[2] This suggests that 8-ONA, with its additional reactive carbonyl group, may exert even more potent anti-proliferative effects.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a critical mechanism for eliminating cancerous cells. While direct studies on 8-ONA's apoptotic effects are still emerging, research on a closely related molecule, 8-hydroxyoctanoic acid, has shown that it can activate the apoptotic pathway in lung cancer cells. This provides a strong rationale for investigating a similar pro-apoptotic role for 8-ONA. The generation of ROS, a process intrinsically linked to 8-ONA formation, is a well-established trigger of the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization and cytochrome c release.

Modulation of Key Signaling Pathways

The pleiotropic effects of 8-ONA are likely mediated through its interaction with multiple intracellular signaling pathways that are frequently dysregulated in cancer. Based on the known activities of other oxidized fatty acids and the broader consequences of oxidative stress, several key pathways warrant investigation in the context of 8-ONA activity.

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation, and their modulation can impact cancer cell growth.[3] Fatty acids and their derivatives are natural ligands for PPARs. The activation of PPARα, for instance, can interfere with cancer cell metabolism by promoting fatty acid oxidation while inhibiting anabolic processes.[3] Given its structure, 8-ONA is a plausible candidate for a PPAR ligand, and its engagement with these receptors could contribute to its anti-proliferative effects.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[4][5][6] Oxidative stress is a known activator of the NF-κB pathway. The impact of 8-ONA on this pathway is likely to be complex and concentration-dependent, potentially contributing to both pro- and anti-tumorigenic outcomes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK cascade is a critical signaling pathway that transduces extracellular signals to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8][9][10] The components of the MAPK pathway, such as ERK, JNK, and p38, are sensitive to redox regulation. Therefore, 8-ONA, as a product of oxidative stress, could modulate MAPK signaling to influence cancer cell fate.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a major survival pathway that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and inhibiting apoptosis.[2][11][12][13] The activity of key components of this pathway, such as the tumor suppressor PTEN, is redox-sensitive. Investigating the influence of 8-ONA on the PI3K/Akt pathway is crucial for a comprehensive understanding of its biological effects.

G cluster_0 Potential Signaling Pathways cluster_1 Cellular Outcomes ONA 8-Oxononanoic Acid PPAR PPAR Signaling ONA->PPAR NFkB NF-κB Pathway ONA->NFkB MAPK MAPK Pathway ONA->MAPK PI3K_Akt PI3K/Akt Pathway ONA->PI3K_Akt Proliferation ↓ Proliferation PPAR->Proliferation Lipid_Biosynthesis ↓ Lipid Biosynthesis PPAR->Lipid_Biosynthesis NFkB->Proliferation MAPK->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation

Experimental Investigation of 8-Oxononanoic Acid in Cancer Cell Models: A Practical Guide

To rigorously assess the biological activity of 8-ONA in your cancer cell models of interest, a systematic and well-controlled experimental approach is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays.

Preparation and Administration of 8-Oxononanoic Acid for Cell Culture

The effective delivery of fatty acids to cultured cells requires careful consideration of their solubility. 8-ONA is sparingly soluble in aqueous media.

Protocol for Solubilizing 8-Oxononanoic Acid:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 8-oxononanoic acid in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A 10 mM stock solution is a common starting point.

  • Complexation with Bovine Serum Albumin (BSA): To enhance bioavailability and minimize non-specific toxicity, it is highly recommended to complex the fatty acid with fatty acid-free BSA.

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the 8-ONA stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 2:1 to 4:1 8-ONA:BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Final Dilution: Dilute the 8-ONA-BSA complex in complete cell culture medium to the desired final working concentrations for your experiments. Always include a vehicle control (medium with the same concentration of DMSO/ethanol and BSA without 8-ONA).

Assessment of Cell Viability and Proliferation

a) MTT/XTT Assay for Cell Viability:

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the 8-ONA-BSA complex and the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Assay: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

b) Crystal Violet Assay for Cell Proliferation:

  • Seeding and Treatment: Follow steps 1-3 from the MTT/XTT assay protocol.

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Washing and Solubilization: Wash the plate thoroughly with water and allow it to dry. Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).

  • Measurement: Measure the absorbance at 590 nm.

Evaluation of Apoptosis

a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 8-ONA-BSA and vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

b) Caspase-3/7 Activity Assay:

  • Seeding and Treatment: Seed cells in a 96-well plate and treat as described previously.

  • Assay: Use a commercially available caspase-3/7 activity assay kit that utilizes a fluorogenic or colorimetric substrate.

  • Measurement: Measure the fluorescence or absorbance according to the kit's instructions to quantify caspase-3/7 activity.

G cluster_0 Experimental Workflow Preparation 1. 8-ONA-BSA Complex Preparation Treatment 2. Cancer Cell Treatment (Dose- and Time-course) Preparation->Treatment Viability 3a. Viability/Proliferation Assays (MTT, Crystal Violet) Treatment->Viability Apoptosis 3b. Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis Signaling 3c. Signaling Pathway Analysis (Western Blot, qPCR) Treatment->Signaling

Quantitative Data Summary

ParameterAssayExpected Outcome with 8-ONA TreatmentPotential Concentration Range
Cell Viability MTT/XTTDose-dependent decrease10 - 500 µM
Cell Proliferation Crystal VioletDose- and time-dependent decrease10 - 500 µM
Early Apoptosis Annexin V StainingIncrease in Annexin V positive, PI negative cells50 - 250 µM
Late Apoptosis Annexin V StainingIncrease in Annexin V and PI positive cells50 - 250 µM
Caspase Activity Caspase-3/7 AssayIncrease in fluorescence/absorbance50 - 250 µM

Note: The potential concentration ranges are hypothetical and should be determined empirically for each cell line.

Future Directions and Therapeutic Implications

The study of 8-oxononanoic acid in cancer biology is a burgeoning field with significant potential. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by 8-ONA in a variety of cancer types. Investigating its effects in combination with standard chemotherapeutic agents or targeted therapies could reveal synergistic interactions. Furthermore, in vivo studies using animal models are essential to validate the anti-tumor efficacy and assess the pharmacokinetic and pharmacodynamic properties of 8-ONA. The development of stable analogs or targeted delivery systems for 8-ONA could pave the way for novel therapeutic strategies that exploit the inherent oxidative stress of the tumor microenvironment.

References

  • Grabacka, M., Pierzchalska, M., Płonka, P. M., & Reiss, K. (2016). Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation. PPAR research, 2016, 5650789. [Link]

  • Onkoview. (2021, October 6). Activation of the NF-κB pathway in malignant disease [Video]. YouTube. [Link]

  • Lund, M. L., Knigge, U., Loft, A., Federspiel, B., & Kjaer, A. (2023). Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype. BMC cancer, 23(1), 267. [Link]

  • Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823–830. [Link]

  • Park, M. H., Kim, D. H., Lee, E. K., Kim, N. D., & You, J. C. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. Journal of exercise nutrition & biochemistry, 27(1), 25–33. [Link]

  • Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. Annual review of immunology, 36, 13–37. [Link]

  • Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/AKT signaling pathway and cancer: an updated review. Annals of medicine, 46(6), 372–383. [Link]

  • Corbet, C., & Feron, O. (2022). Chronic acidosis rewires cancer cell metabolism through PPARα signaling. International journal of cancer, 152(8), 1534–1547. [Link]

  • Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). Targeting the MAPK-RAS-RAF signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 103–119. [Link]

  • Rios Medrano, C., Zabaleta, N., & Ardaiz, N. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR protocols, 5(3), 103362. [Link]

  • Sethi, G., Sung, B., & Aggarwal, B. B. (2008). Nuclear factor-kappaB activation: from bench to bedside. Experimental biology and medicine (Maywood, N.J.), 233(1), 21–31. [Link]

  • Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer. Cancer treatment reviews, 30(2), 193–204. [Link]

  • Sa-ngiamwibool, P., & Chokchaichamnankit, D. (2023). The Role of Peroxisome Proliferator-Activated Receptors in Endometrial Cancer. International journal of molecular sciences, 24(11), 9226. [Link]

  • Rasool, F., & Sharma, D. (2022). A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. Pharmacological research, 184, 106398. [Link]

  • Protocols.io. (2025, July 23). Cell line information V.5. [Link]

  • Simoni, D., & Tolomeo, M. (2001). Retinoic acids in the treatment of most lethal solid cancers. Current drug targets, 2(3), 253–262. [Link]

  • Jacob, J. (2020, October 13). PI3K/Akt pathway - part 1: Overview [Video]. YouTube. [Link]

  • Staudt, L. M. (2010). Oncogenic activation of NF-κB. Cold Spring Harbor perspectives in biology, 2(6), a000109. [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]

  • Li, Y., Jia, Y., & Li, Q. (2023). Peroxisome proliferator-activated receptors regulate the progression and treatment of gastrointestinal cancers. Frontiers in pharmacology, 14, 1140926. [Link]

  • Protocols.io. (2023, February 1). Cell line information V.3. [Link]

  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor (PPAR): a family of nuclear receptors and their biological relevance-a review. Journal of advanced pharmaceutical technology & research, 2(4), 236–240. [Link]

  • Tong, L., & Wu, S. (2022). A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. Pharmacological research, 184, 106398. [Link]

  • PubChem. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]

Sources

Technical Deep Dive: 8-Oxononanoic Acid as an Acetyl-CoA Carboxylase (ACCase) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Distinction

8-Oxononanoic acid (8-ONA) is a medium-chain keto-fatty acid derivative identified as an inhibitor of Acetyl-CoA Carboxylase (ACCase) , the rate-limiting enzyme in de novo fatty acid synthesis. Unlike commercial aryloxyphenoxypropionate herbicides ("fops") that bind the carboxyltransferase domain, 8-ONA represents a class of metabolic intermediates—often generated via lipid peroxidation or ozonolysis—that exert regulatory control over lipid biosynthesis.

⚠️ Critical Disambiguation: The "KetoK" Trap

Before proceeding, researchers must distinguish between two chemically distinct compounds often confused in literature due to nomenclature similarities:

Feature8-Oxononanoic Acid (The Topic) 2-Amino-8-oxononanoic Acid (KetoK)
Structure Keto-fatty acid (Lipid)Non-canonical Amino Acid (Lysine Analog)
CAS 25542-64-7 Various (HCl salt forms)
Primary Use ACCase Inhibition , Lipid synthesis modulationGenetic Code Expansion (Bioorthogonal labeling)
Target Fatty Acid Synthase PathwayProtein Translation / HDAC Inhibition (in peptides)

This guide focuses exclusively on the lipid synthesis inhibitor: CAS 25542-64-7.

Part 2: Mechanism of Action (MOA)

The Target: Acetyl-CoA Carboxylase (ACCase)

ACCase (EC 6.4.1.[1]2) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the committed step in fatty acid synthesis (FAS). The enzyme consists of three functional domains:

  • Biotin Carboxylase (BC): Carboxylates the biotin cofactor.

  • Biotin Carboxyl Carrier Protein (BCCP): Translocates the carboxylated biotin.

  • Carboxyltransferase (CT): Transfers the carboxyl group to acetyl-CoA.

Inhibition Mechanics

8-Oxononanoic acid functions as a metabolic feedback mimetic .

  • Structural Mimicry: As a C9 fatty acid derivative, 8-ONA structurally resembles medium-chain fatty acyl-CoAs.

  • Feedback Loop Activation: Long-chain fatty acyl-CoAs (e.g., Palmitoyl-CoA) are natural allosteric inhibitors of ACCase. They bind to the enzyme and cause depolymerization of the active filamentous form into inactive dimers.

  • Metabolic Braking: 8-ONA, often a product of oxidative cleavage of unsaturated fatty acids (e.g., oleic acid ozonolysis), signals "lipid stress." By inhibiting ACCase, it halts further lipid production to prevent the accumulation of peroxidation-susceptible lipids.

Pathway Visualization

The following diagram illustrates the precise intervention point of 8-ONA within the lipogenic pathway.

FAS_Pathway AcetylCoA Acetyl-CoA ACCase ACCase (Active Polymer) AcetylCoA->ACCase ATP ATP + HCO3- ATP->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Palmitate->ACCase Natural Feedback ONA 8-Oxononanoic Acid (Inhibitor) ONA->ACCase Inhibits (Feedback Mimicry)

Caption: 8-Oxononanoic acid mimics downstream fatty acid feedback, blocking the conversion of Acetyl-CoA to Malonyl-CoA.

Part 3: Experimental Protocols

Protocol A: In Vitro ACCase Inhibition Assay (Spectrophotometric)

This assay relies on the coupled enzymatic reaction where the hydrolysis of ATP by ACCase is linked to the oxidation of NADH by Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

Reagents:

  • Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Substrates: 0.5 mM Acetyl-CoA, 2 mM ATP, 10 mM NaHCO3.

  • Coupling System: 0.4 mM NADH, 1 mM Phosphoenolpyruvate (PEP), 2 U PK, 2 U LDH.

  • Enzyme: Purified ACCase (e.g., from rat liver or wheat germ).

  • Test Compound: 8-Oxononanoic acid (dissolved in DMSO).

Workflow:

  • Blanking: Establish a baseline absorbance at 340 nm without Acetyl-CoA to account for non-specific NADH oxidation.

  • Incubation: Incubate purified ACCase with varying concentrations of 8-ONA (0.1 µM – 100 µM) for 10 minutes at 25°C.

  • Initiation: Add the Substrate Mix (Acetyl-CoA, ATP, NaHCO3) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 15 minutes.

  • Calculation:

    
    
    
Protocol B: Cellular Lipid Droplet Inhibition (Nile Red Staining)

To verify bioactivity in a cellular context (e.g., HepG2 hepatocytes or adipocytes).

  • Seeding: Plate cells in 96-well black-walled plates (5,000 cells/well).

  • Treatment: Treat cells with 8-ONA (10-50 µM) in serum-free media for 24 hours. Include a vehicle control (DMSO < 0.1%).

  • Staining: Wash cells with PBS. Add Nile Red solution (1 µg/mL in PBS) and incubate for 15 minutes in the dark.

  • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm). Reduced fluorescence indicates inhibition of de novo lipogenesis.

Part 4: Data Interpretation & Synthesis

When characterizing 8-ONA, data should be structured to compare its potency against known inhibitors.

Parameter8-Oxononanoic AcidTOFA (Reference Inhibitor)Notes
Target Site Allosteric / Feedback SiteCT Domain (Competitive)8-ONA mimics natural lipids; TOFA is a suicide substrate.
IC50 (Est.) µM range (10-100 µM)nM range8-ONA is less potent but physiologically relevant as a metabolite.
Reversibility Likely ReversibleIrreversible8-ONA effects wash out; TOFA covalently modifies the enzyme.
Specificity Lipid Synthesis & TyrosinaseHighly Specific to ACCase8-ONA has a broader "stress response" profile.
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Coupled Assay cluster_analysis Analysis Step1 Purify ACCase (Wheat Germ/Rat Liver) Step3 Incubate Enzyme + 8-ONA (10 min) Step1->Step3 Step2 Dissolve 8-ONA (DMSO Stock) Step2->Step3 Step4 Add Substrates (ATP, Acetyl-CoA, NADH) Step3->Step4 Step5 Measure A340nm (Kinetic Mode) Step4->Step5 Step6 Calculate IC50 (Dose-Response Curve) Step5->Step6

Caption: Step-by-step workflow for validating ACCase inhibition via NADH-coupled spectrophotometry.

References

  • Citation for: Direct claim of ACCase inhibition and lipid biosynthesis blocking properties.
    • Citation for: Confirmation of biological activity and enzyme target.[2]

  • Sasaki, Y., & Nagano, Y. (2004).Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Bioscience, Biotechnology, and Biochemistry.
  • Tong, L. (2005).Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. Cellular and Molecular Life Sciences. Citation for: Structural domains of ACCase (BC, BCCP, CT) and inhibition mechanisms.

Sources

The Inhibitory Role of 8-Oxononanoic Acid in Lipid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Metabolic Regulatory Potential of an Oxidized Fatty Acid

In the intricate landscape of cellular metabolism, the regulation of lipid biosynthesis is paramount for maintaining energy homeostasis and cellular integrity. Dysregulation of these pathways is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as cancer. Consequently, the identification and characterization of molecules that can modulate lipid synthesis are of significant interest to the scientific and drug development communities. 8-Oxononanoic acid, a naturally occurring oxidized fatty acid, has emerged as a molecule of interest for its potential to inhibit de novo lipogenesis. This technical guide provides an in-depth exploration of the role of 8-oxononanoic acid in the inhibition of lipid biosynthesis, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for its study, and provide a framework for future investigations into its therapeutic potential.

The Central Hub of Lipid Biosynthesis: A Primer

De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from acetyl-CoA. This process is primarily regulated by the enzyme Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[1][2] The activity of ACC is tightly controlled by both allosteric regulation and covalent modification, making it a critical control point in lipid metabolism.[3] Another key regulator of cellular energy balance is the AMP-activated protein kinase (AMPK), a cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes to restore cellular ATP levels.[4]

8-Oxononanoic Acid: A Modulator of Key Metabolic Enzymes

8-Oxononanoic acid exerts its inhibitory effects on lipid biosynthesis through a multi-faceted mechanism that primarily targets ACC and involves the AMPK signaling pathway.

Direct Inhibition of Acetyl-CoA Carboxylase (ACC)

Evidence suggests that 8-oxononanoic acid can directly inhibit the activity of ACC, the rate-limiting enzyme in fatty acid synthesis.[5] While the precise kinetics of this inhibition are still under investigation, it is hypothesized that as a fatty acid analogue, 8-oxononanoic acid or its CoA ester may act as a feedback inhibitor of ACC. Long-chain fatty acyl-CoAs are known allosteric inhibitors of ACC.[6]

Activation of AMP-Activated Protein Kinase (AMPK)

A growing body of evidence indicates that fatty acids can activate AMPK. This activation is a crucial component of the cellular response to metabolic stress. Activated AMPK, in turn, phosphorylates and inactivates ACC at specific serine residues (Ser79 in human ACC1).[7][8] This phosphorylation event leads to a decrease in malonyl-CoA production and a subsequent reduction in fatty acid synthesis. While direct evidence for 8-oxononanoic acid-induced AMPK phosphorylation is an active area of research, studies on similar medium-chain fatty acids have demonstrated this effect.[9]

The dual action of 8-oxononanoic acid, both as a potential direct inhibitor of ACC and an activator of the inhibitory AMPK pathway, underscores its potency as a regulator of lipid metabolism.

Lipid_Biosynthesis_Inhibition Figure 1: Mechanism of Lipid Biosynthesis Inhibition by 8-Oxononanoic Acid cluster_cytoplasm Cytoplasm 8_Oxononanoic_Acid 8-Oxononanoic Acid AMPK AMPK 8_Oxononanoic_Acid->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) (Active) 8_Oxononanoic_Acid->ACC Inhibits pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation pAMPK->ACC Phosphorylates & Inactivates Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Carboxylation pACC pACC (Inactive) ACC->pACC Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl_CoA->Fatty_Acid_Synthase Substrate Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Lipid_Droplets Lipid Droplets Fatty_Acids->Lipid_Droplets Esterification

Caption: Mechanism of Lipid Biosynthesis Inhibition by 8-Oxononanoic Acid.

Experimental Workflows for Studying 8-Oxononanoic Acid's Effects

To rigorously investigate the inhibitory effects of 8-oxononanoic acid on lipid biosynthesis, a combination of in vitro and cell-based assays is essential.

Workflow 1: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay directly measures the enzymatic activity of ACC in the presence and absence of 8-oxononanoic acid to determine its inhibitory potential and kinetic parameters.

ACC_Assay_Workflow Figure 2: Workflow for In Vitro ACC Activity Assay Start Start Prepare_Reagents Prepare Assay Buffer, Substrates (Acetyl-CoA, ATP, NaH¹⁴CO₃), and Purified ACC Enzyme Start->Prepare_Reagents Prepare_Inhibitor Prepare Serial Dilutions of 8-Oxononanoic Acid Prepare_Reagents->Prepare_Inhibitor Incubate_Enzyme Pre-incubate ACC with 8-Oxononanoic Acid or Vehicle Prepare_Inhibitor->Incubate_Enzyme Initiate_Reaction Initiate Reaction by Adding Substrate Mix Incubate_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 37°C for a Defined Time (e.g., 10 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with Acid (e.g., HCl) Incubate_Reaction->Stop_Reaction Measure_Incorporation Measure ¹⁴C Incorporation into Malonyl-CoA via Scintillation Counting Stop_Reaction->Measure_Incorporation Analyze_Data Calculate % Inhibition and Determine IC₅₀ Value Measure_Incorporation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro ACC Activity Assay.

Detailed Protocol: In Vitro ACC Activity Assay using [¹⁴C]Bicarbonate

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA.

    • Substrate Mix: 2 mM ATP, 0.5 mM Acetyl-CoA, and 5 mM NaH¹⁴CO₃ (specific activity ~50 mCi/mmol).

    • ACC Enzyme: Purified recombinant or isolated ACC.

    • Inhibitor: 8-Oxononanoic acid dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure:

    • In a microcentrifuge tube, add 10 µL of assay buffer, 5 µL of ACC enzyme solution, and 5 µL of either 8-oxononanoic acid dilution or vehicle control.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the substrate mix.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 6 M HCl.

    • Dry the samples in a heating block at 80°C to remove unreacted ¹⁴CO₂.

    • Resuspend the residue in 30 µL of water.

    • Add 1 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ACC inhibition for each concentration of 8-oxononanoic acid relative to the vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow 2: Cell-Based De Novo Lipogenesis Assay

This assay measures the rate of new fatty acid synthesis in cultured cells treated with 8-oxononanoic acid.

Lipogenesis_Assay_Workflow Figure 3: Workflow for Cell-Based Lipogenesis Assay Start Start Cell_Culture Culture Cells (e.g., HepG2, 3T3-L1) to Confluence Start->Cell_Culture Pre_Treatment Pre-treat Cells with 8-Oxononanoic Acid or Vehicle for a Defined Period Cell_Culture->Pre_Treatment Labeling Incubate Cells with [¹⁴C]Acetate in Fresh Medium Pre_Treatment->Labeling Cell_Harvest Wash and Harvest Cells Labeling->Cell_Harvest Lipid_Extraction Extract Total Lipids using a Solvent Mixture (e.g., Hexane:Isopropanol) Cell_Harvest->Lipid_Extraction Measure_Radioactivity Measure Radioactivity in the Lipid Fraction by Scintillation Counting Lipid_Extraction->Measure_Radioactivity Normalize_Data Normalize Radioactivity to Total Protein Content Measure_Radioactivity->Normalize_Data Analyze_Results Calculate % Inhibition of Lipogenesis Normalize_Data->Analyze_Results End End Analyze_Results->End

Caption: Workflow for Cell-Based Lipogenesis Assay.

Detailed Protocol: [¹⁴C]Acetate Incorporation Assay in Hepatocytes [10][11]

  • Cell Culture and Treatment:

    • Plate hepatocytes (e.g., HepG2) in 12-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of 8-oxononanoic acid or vehicle in serum-free medium for 24 hours.

  • Radiolabeling:

    • Remove the treatment medium and add fresh serum-free medium containing 1 µCi/mL of [¹⁴C]acetate.

    • Incubate for 2-4 hours at 37°C.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature with gentle shaking.

    • Collect the solvent phase containing the lipids.

  • Quantification:

    • Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • In parallel wells, determine the total protein concentration for normalization.

  • Data Analysis:

    • Express the results as counts per minute (CPM) per milligram of protein.

    • Calculate the percentage inhibition of lipogenesis compared to the vehicle control.

Workflow 3: Quantification of Intracellular Lipid Accumulation

Oil Red O staining is a widely used method to visualize and quantify neutral lipid droplets in cultured cells.[12][13]

Detailed Protocol: Oil Red O Staining and Quantification

  • Cell Fixation:

    • Wash cells grown on coverslips or in plates with PBS.

    • Fix the cells with 10% formalin in PBS for 30 minutes.

  • Staining:

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Incubate the cells with a freshly prepared and filtered Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) for 20 minutes at room temperature.

    • Wash the cells with 60% isopropanol and then with water.

  • Visualization and Quantification:

    • Counterstain the nuclei with hematoxylin (optional).

    • Visualize and capture images of the stained lipid droplets using a microscope.

    • For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 492 nm.[12]

Advanced Analytical Techniques

LC-MS/MS for 8-Oxononanoic Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like 8-oxononanoic acid in biological matrices. A detailed protocol would involve:

  • Sample Preparation: Cell or tissue homogenization followed by liquid-liquid or solid-phase extraction to isolate the acidic lipid fraction.

  • Chromatographic Separation: Reverse-phase chromatography to separate 8-oxononanoic acid from other cellular components.

  • Mass Spectrometric Detection: Use of multiple reaction monitoring (MRM) for highly specific and sensitive detection and quantification.

Data Summary and Interpretation

Parameter 8-Oxononanoic Acid Expected Outcome Reference
ACC Activity (in vitro) IC₅₀ (µM)To be determinedN/A
Cellular Lipogenesis EC₅₀ (µM)Inhibition of [¹⁴C]acetate incorporation[10]
AMPK Phosphorylation Fold ChangeIncrease in p-AMPK/total AMPK ratio[14]
ACC Phosphorylation Fold ChangeIncrease in p-ACC/total ACC ratio[15]
Intracellular Lipids % ReductionDecrease in Oil Red O staining[12]

Conclusion and Future Directions

8-Oxononanoic acid presents a compelling case as a modulator of lipid biosynthesis with potential therapeutic applications. Its dual mechanism of action, targeting both ACC and the AMPK pathway, makes it an attractive candidate for further investigation. Future research should focus on elucidating the precise kinetic parameters of ACC inhibition by 8-oxononanoic acid and definitively establishing the signaling cascade leading to AMPK activation. In vivo studies in animal models of metabolic disease will be crucial to validate its efficacy and safety profile. The experimental frameworks provided in this guide offer a robust starting point for researchers to unravel the full therapeutic potential of this intriguing oxidized fatty acid.

References

  • Huttlin, E. L., et al. (2021). Inhibition of Acetyl-CoA Carboxylase Causes Malformations in Rats and Rabbits: Comparison of Mammalian Findings and Alternative Assays. Toxicological Sciences, 180(1), 114-125.
  • O'Neill, L. A., & Hardie, D. G. (2013). Metabolism of inflammation limited by AMPK and pseudo-starvation.
  • Hardie, D. G. (2011). AMP-activated protein kinase: a key regulator of metabolism and a drug target for the treatment of type 2 diabetes. Diabetologia, 54(12), 3073-3083.
  • BPS Bioscience. Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. [Link]

  • Zordoky, B. N., et al. (2014). AMPK-dependent inhibitory phosphorylation of ACC is not essential for maintaining myocardial fatty acid oxidation.
  • Hawley, S. A., et al. (2003). Characterization of the AMP-activated protein kinase kinase from rat liver and identification of threonine-172 as the major site at which it phosphorylates and activates AMP-activated protein kinase. Journal of Biological Chemistry, 278(38), 36003-36011.
  • Verheij, E. R., et al. (2017). De Novo Lipogenesis using 14C-labeled acetate and Accelerator Mass Spectrometry.
  • O'Rahilly, S. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms.
  • Wang, T., et al. (2017). Direct Measurement of the Intracellular Concentration of 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS. Journal of Analytical & Bioanalytical Techniques, 8(4), 1-7.
  • Mehlem, A., et al. (2013). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Biotechnic & Histochemistry, 88(2), 118-122.
  • Chen, W. L., et al. (2018). 14 C acetate incorporation analysis in hepatocytes and the expression of sex hormone receptors in non-alcoholic fatty liver disease. Journal of cellular and molecular medicine, 22(5), 2753-2764.
  • Kolenikov, S. (2010). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Brownsey, R. W., et al. (2006). Regulation of acetyl-CoA carboxylase. Biochemical Society Transactions, 34(2), 223-227.
  • Waters. Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

  • Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive drug target. Annual review of nutrition, 25, 121-149.
  • Fullerton, M. D., et al. (2013). Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin.
  • Sanders, M. J., et al. (2007). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal, 403(1), 139-148.
  • Kuate, C. A. F., et al. (2023). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. Analytical Chemistry.
  • Li, Y., et al. (2011). AMPK and SREBP-1c mediate the anti-adipogenic effect of β-hydroxyisovalerylshikonin. Molecular medicine reports, 4(1), 113-117.
  • Brejchova, K., et al. (2021).
  • Zhang, Y., et al. (2012). Activation of the AMP-Activated Protein Kinase (AMPK) by Nitrated Lipids in Endothelial Cells. PLoS ONE, 7(4), e34493.
  • Bryant, S. K., et al. (2015). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical chemistry, 87(15), 7846-7852.
  • Kim, H. J., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. BMC complementary medicine and therapies, 23(1), 1-13.
  • BioVision. Lipid (Oil Red O) Staining Kit. [Link]

  • Donohue Jr, T. M. (2022). Role of AMPK-SREBP Signaling in Regulating Fatty Acid Binding-4 (FABP4) Expression following Ethanol Metabolism. International Journal of Molecular Sciences, 23(21), 13499.
  • Fraser, S. A., et al. (2014). AMPK couples plasma renin to cellular metabolism by phosphorylation of ACC1. American Journal of Physiology-Renal Physiology, 307(1), F89-F99.
  • Zhang, Z., et al. (2021).
  • TheCherno. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Brownsey, R. W., & Denton, R. M. (1982). Regulation of acetyl-CoA carboxylase. Biochemical Society Transactions, 10(6), 37-39.
  • Waters Corporation. (2019). Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]

  • BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Harwood, J. L. (1996). Non-radioactive assay for acetyl-coa carboxylase activity. Phytochemical Analysis, 7(5), 225-230.
  • Canto, C., & Auwerx, J. (2012).
  • O'Neill, H. M., et al. (2013). Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin-sensitizing effects of metformin.
  • Kohjima, M., et al. (2008). SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease. International journal of molecular medicine, 21(4), 507-511.
  • Jefferson, L. S., & Kimball, S. R. (2003). Phosphorylation of AMP-activated protein kinase (AMPK) was assessed by Western blot analysis... [Image].
  • Li, Y., et al. (2010). AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice. Cell metabolism, 11(5), 379-388.
  • De-Vries, R. T., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS.
  • Tong, L., & Harwood Jr, H. J. (2006). Chemical genetics of acetyl-CoA carboxylases. Current opinion in chemical biology, 10(4), 360-366.
  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]

  • Allred, J. B., & Roman-Lopez, C. R. (1988). Short-term regulation of acetyl CoA carboxylase: is the key enzyme in long-chain fatty acid synthesis regulated by an existing physiological mechanism?. The Journal of nutritional biochemistry, 9(11), 618-628.
  • Softic, S., et al. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. Journal of visualized experiments: JoVE, (102).
  • Ellis, R. Oil Red O Staining Protocol. IHC WORLD. [Link]

  • Dite, T. A., et al. (2017).
  • Jo, Y. H., et al. (2022). Oil Red O Staining for Cultured Cells. Bio-protocol, 12(20), e4521.
  • Khan, A. H., et al. (2023). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. PloS one, 18(12), e0295110.
  • Ishizuka, T., et al. (2007). A novel acetyl-CoA carboxylase inhibitor reduces de novo fatty acid synthesis in HepG2 cells and rat primary hepatocytes. FEBS letters, 581(30), 5913-5918.

Sources

Metabolic Pathway of Medium-Chain Oxo-Fatty Acids: Mechanisms, Quantification, and Pathological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the metabolic fate of Medium-Chain Oxo-Fatty Acids (MCOFAs), specifically focusing on the 3-keto-medium-chain acyl-CoA intermediates formed during mitochondrial


-oxidation. Unlike long-chain fatty acids, medium-chain variants (C6–C12) bypass the carnitine shuttle, entering the mitochondrial matrix directly. However, their oxidation relies on a specific enzymatic machinery—most notably Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) .

This guide details the biochemical generation of these oxo-intermediates, the "vicious cycle" of kinetic stalling observed in metabolic disorders, and validated LC-MS/MS protocols for their quantification in drug discovery contexts.

Biochemical Mechanism: The 3-Oxo-Acyl-CoA Axis

The term "oxo-fatty acid" in a metabolic context primarily refers to the 3-ketoacyl-CoA derivatives generated during the third step of


-oxidation. While 

-oxidation can produce dicarboxylic acids (often termed "oxo" derivatives in broad nomenclature), the physiological control point lies within the mitochondrial matrix.[1]
The Medium-Chain -Oxidation Spiral

The oxidation of Medium-Chain Fatty Acids (MCFAs) such as Octanoic acid (C8) and Decanoic acid (C10) proceeds through four distinct enzymatic steps. The 3-oxo intermediate is the substrate for the final cleavage step.

StepEnzyme SystemReactionProduct
1 MCAD (Medium-Chain Acyl-CoA Dehydrogenase)Dehydrogenationtrans-2-Enoyl-CoA
2 ECHS1 (Enoyl-CoA Hydratase)HydrationL-3-Hydroxyacyl-CoA
3 MCHAD (Medium/Short-Chain Hydroxyacyl-CoA Dehydrogenase)Oxidation 3-Ketoacyl-CoA (3-Oxo intermediate)
4 MCKAT (Medium-Chain 3-Ketoacyl-CoA Thiolase)Thiolytic CleavageAcetyl-CoA + Acyl-CoA (Cn-2)
The Critical "Oxo" Junction

The conversion of L-3-Hydroxyacyl-CoA to 3-Ketoacyl-CoA is catalyzed by MCHAD using NAD+ as a cofactor. This step generates the 3-oxo group, destabilizing the bond between the


 and 

carbons.

Expert Insight: The subsequent enzyme, MCKAT , is unique because it exhibits significant substrate promiscuity. Research indicates that under high flux conditions (e.g., rapid lipolysis), MCKAT can become a bottleneck. If MCKAT is inhibited or overwhelmed, 3-ketoacyl-CoAs accumulate. These oxo-intermediates are potent inhibitors of the preceding enzymes, creating a "feed-forward inhibition" loop—a phenomenon described as a "vicious cycle" in computational systems biology [1].

Visualization: The Mitochondrial MCOFA Pathway[2]

The following diagram illustrates the flow of Medium-Chain Fatty Acids into the mitochondria and the specific generation of the 3-oxo intermediate.

BetaOxidation MCFA Medium-Chain Fatty Acid (C8-C12) AcylCoA Acyl-CoA MCFA->AcylCoA Diffusion/Activation MitoMatrix Mitochondrial Matrix EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Oxidation HydroxyCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyCoA Hydration KetoCoA 3-Ketoacyl-CoA (MCOFA Intermediate) HydroxyCoA->KetoCoA Oxidation (Oxo-formation) AcetylCoA Acetyl-CoA KetoCoA->AcetylCoA Cleavage ShortAcyl Acyl-CoA (Cn-2) KetoCoA->ShortAcyl Cleavage MCAD MCAD KetoCoA->MCAD Inhibition (Accumulation) MCAD->AcylCoA Hydratase Enoyl-CoA Hydratase Hydratase->EnoylCoA MCHAD MCHAD (NAD+ -> NADH) MCHAD->HydroxyCoA MCKAT MCKAT (Thiolase) MCKAT->KetoCoA

Figure 1: The Medium-Chain


-Oxidation spiral highlighting the critical 3-Ketoacyl-CoA (Oxo) intermediate and its potential feedback inhibition.

Analytical Protocol: Quantification of 3-Oxo-Acyl-CoAs

Quantifying these intermediates is challenging due to the instability of the thioester bond. Standard lipidomics often miss CoA esters. The following protocol utilizes LC-MS/MS with specific quenching to preserve the oxo-intermediates [2].

Reagents & Standards
  • Internal Standards:

    
    -Malonyl-CoA, 
    
    
    
    -Acetyl-CoA.
  • Extraction Buffer: 10% (w/v) Trichloroacetic acid (TCA) in water (Critical for instantaneous enzyme quenching).

  • Mobile Phase A: 5 mM Ammonium Acetate in water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • Cell/Tissue Quenching:

    • Culture: Aspirate media rapidly. Immediately add 500

      
      L ice-cold 10% TCA .
      
    • Tissue: Flash freeze in liquid nitrogen. Pulverize. Add frozen powder to ice-cold 10% TCA.

    • Why: Neutral pH extraction allows thioesterase activity, degrading CoA esters within seconds. Acidic TCA precipitates proteins and stabilizes the CoA bond.

  • Internal Standard Spike:

    • Add 10

      
      L of isotope-labeled CoA standard mix before sonication to account for recovery losses.
      
  • Extraction:

    • Pulse sonicate (30 seconds, 4°C).

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Collect supernatant.

  • Solid Phase Extraction (SPE) - Optional but Recommended:

    • Use weak anion-exchange (WAX) cartridges.

    • Equilibrate with methanol/water. Load sample.

    • Wash with 25 mM Ammonium Acetate.

    • Elute with 5% Ammonium Hydroxide in Methanol .

    • Note: Basic elution can hydrolyze CoAs; proceed immediately to evaporation or neutralize with formic acid.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm.

    • Mode: Negative Ion Mode (ESI-).

    • Transitions (MRM):

      • Monitor the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (approx. 507 Da) or specific fragment ions (408 Da).

      • Target: 3-Keto-Octanoyl-CoA (Precursor m/z -> Product m/z specific to chain length).

Data Interpretation Table
AnalyteRetention Time (min)Key Transition (m/z)Pathological Indicator
Acetyl-CoA 2.1808 -> 408Normal flux
Octanoyl-CoA 5.4892 -> 408MCAD Deficiency
3-Keto-Octanoyl-CoA 4.8906 -> 408MCKAT Deficiency / Flux Stall
3-Hydroxy-Octanoyl-CoA 4.2908 -> 408MCHAD Deficiency

Pathological Context & Drug Development

The "Vicious Cycle" of MCKAT

In metabolic disorders like MCAD deficiency or specific MCKAT defects, the accumulation of Medium-Chain Oxo-Fatty Acids is not merely a marker—it is a driver of toxicity.

  • Mechanism: High concentrations of 3-ketoacyl-CoAs sequester free Coenzyme A (CoA). Since CoA is an obligate cofactor for all

    
    -oxidation steps (and the TCA cycle), this sequestration causes a global metabolic crash.
    
  • Therapeutic Target: Drugs that modulate mitochondrial entry (e.g., limiting MCFA uptake) or anaplerotic agents (replenishing CoA/TCA intermediates) are viable strategies.

  • Biomarkers: In plasma, CoA esters are not present. Instead, look for Acylcarnitines (C8-Carnitine) or Dicarboxylic Acids (Adipic, Suberic, Sebacic acid) in urine, which represent the "spillover"

    
    -oxidation products of the accumulated oxo-precursors [3].
    
Gut Microbiome Modulation

Recent evidence suggests that gut microbiota (e.g., Lactobacillus) can transform dietary fatty acids into oxo-fatty acids (e.g., 10-oxo-trans-11-octadecenoic acid, though typically LCFA). However, medium-chain variations (Keto-octanoic acid) are emerging as signaling molecules that may influence host satiety via GPR84 or GPR120 receptors. This is a secondary, but relevant, pathway for oral drug delivery systems involving MCFAs [4].

References

  • Van Eunen, K., et al. (2013). "The Promiscuous Enzyme Medium-Chain 3-Keto-Acyl-CoA Thiolase Triggers a Vicious Cycle in Fatty-Acid Beta-Oxidation." PLOS Computational Biology. Link

  • Basu, S.S., & Blair, I.A. (2011). "SILEC: A Protocol for Generating and Using Isotopically Labeled Coenzyme A Mass Spectrometry Standards." Nature Protocols. Link

  • Rinaldo, P., et al. (2002). "Medium Chain Acyl-CoA Dehydrogenase Deficiency." GeneReviews. Link

  • Nangavi, A., et al. (2022). "Gut Microbiome and Medium Chain Fatty Acids: Implications for Metabolic Health."[2][3] Frontiers in Nutrition. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 8-Oxononanoic Acid via Acetoacetic Ester Alkylation

[1][2]

12

Executive Summary

This application note details the synthesis of 8-oxononanoic acid (8-ketononanoic acid), a critical intermediate in the synthesis of biotin and functionalized fatty acids.[1][2] The protocol utilizes the classical Acetoacetic Ester Synthesis , leveraging the acidity of the


ethyl 6-bromohexanoate12

Unlike generic textbook descriptions, this guide focuses on process control—specifically minimizing

12

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the acetoacetate motif acting as a masked methyl ketone.[1][2] By alkylating the active methylene with a

12
Reaction Pathway[1][3][4][5][6][7][8]
  • Activation: Deprotonation of ethyl acetoacetate (

    
    ) by sodium ethoxide.[1][2]
    
  • 
     Coupling:  Nucleophilic attack of the enolate on ethyl 6-bromohexanoate.[1][2]
    
  • Decarboxylation: Hydrolysis of the diester intermediate followed by thermal loss of

    
    .[1][2]
    
Visual Reaction Scheme

ReactionSchemeSM1Ethyl Acetoacetate(C6H10O3)InterIntermediate Diester(2-acetyl-octanedioic acid diethyl ester)SM1->Inter Enolate FormationSM2Ethyl 6-bromohexanoate(C8H15BrO2)SM2->Inter SN2 AlkylationBaseNaOEt / EtOH(Base)Base->InterProduct8-Oxononanoic Acid(Target)Inter->Product Hydrolysis & DecarboxylationStep21. NaOH / H2O2. H3O+ / Heat (-CO2)

Figure 1: Reaction scheme for the synthesis of 8-oxononanoic acid from acetoacetate precursors.

Critical Reagents & Safety

ReagentRoleCAS No.Equiv.[1][2][3][4][5]Hazards
Ethyl Acetoacetate Nucleophile141-97-91.1Combustible, Irritant
Ethyl 6-bromohexanoate Electrophile25542-62-51.0Irritant, Lachrymator
Sodium Ethoxide (21% in EtOH) Base141-52-61.1Corrosive, Flammable, Moisture Sensitive
Sodium Hydroxide (aq) Hydrolysis1310-73-23.0Corrosive
Sulfuric Acid (aq) Decarboxylation7664-93-9ExcessCorrosive

Safety Note: Ethyl 6-bromohexanoate is an alkylating agent.[1][2] Handle in a fume hood with proper PPE (nitrile gloves, safety glasses).[1][2] Sodium ethoxide is highly moisture-sensitive; use anhydrous conditions to prevent hydroxide formation, which causes premature ester hydrolysis.[1][2]

Experimental Protocol

Phase 1: Enolate Formation and Alkylation

Objective: Synthesize diethyl 2-acetyloctanedioate.[1][2]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with

    
    .
    
  • Base Preparation: Charge the flask with Sodium Ethoxide solution (21 wt% in ethanol, 1.1 equiv).

    • Note: If using solid Na metal, dissolve 1.1 equiv of Na in anhydrous ethanol at

      
       until evolution of 
      
      
      ceases.[1][2]
  • Enolate Formation: Cool the solution to

    
    . Add Ethyl Acetoacetate  (1.1 equiv) dropwise over 15 minutes.[1][2]
    
    • Observation: The solution may turn pale yellow.[1][2] Stir for 30 minutes at

      
       to ensure complete deprotonation.
      
  • Alkylation: Add Ethyl 6-bromohexanoate (1.0 equiv) dropwise via the addition funnel over 30 minutes.

    • Process Control: Maintain temperature

      
       during addition to minimize 
      
      
      -alkylation.[1][2]
  • Reaction: Remove the ice bath and warm to room temperature. Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting bromide spot (

      
      ) should disappear.[1][2]
      
  • Workup:

    • Cool to room temperature.[1][2][4]

    • Filter off the precipitated Sodium Bromide (NaBr) salt.[1][2]

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1][2]

    • Redissolve residue in

      
       or EtOAc, wash with water (
      
      
      ), brine (
      
      
      ), and dry over
      
      
      .[1][2]
    • Concentrate to yield the crude diester intermediate (oil).[1][2]

Phase 2: Hydrolysis and Decarboxylation

Objective: Convert the diester to the keto-acid.[1][2]

  • Saponification: Suspend the crude diester in

    
     aqueous NaOH  (3.0 equiv relative to start material).
    
  • Hydrolysis: Heat to reflux for 3 hours.

    • Mechanism:[1][2][3][6][7][8][4][9] This converts the diester into the tricarboxylate dianion (carboxylate + acetoacetate enolate).[1][2] The solution becomes homogeneous.

  • Acidification & Decarboxylation:

    • Cool the reaction mixture to

      
      .
      
    • Slowly acidify with

      
       until 
      
      
      .[1][2] Vigorous evolution of
      
      
      will occur.[1][2]
    • CRITICAL STEP: Once acidified, heat the mixture to reflux (

      
      ) for 2–4 hours.
      
    • Why: The

      
      -keto acid intermediate is unstable and decarboxylates thermally to form the methyl ketone moiety.[1][2]
      
  • Isolation:

    • Cool to room temperature.[1][2][4] The product (8-oxononanoic acid) may separate as an oil or solid depending on purity.[1][2]

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).[1][2]
      
    • Combine organics and extract with saturated

      
       solution .
      
    • Purification Logic: The target is an acid.[1][2][7][5][9] It will move into the aqueous base layer.[1][2] Neutral impurities (unreacted alkyl halide) remain in the DCM.[1][2]

  • Final Recovery:

    • Take the basic aqueous extracts and acidify carefully with conc.[1][2]

      
       to 
      
      
      .
    • Extract the cloudy suspension with EtOAc (

      
      ).[1][2]
      
    • Dry (

      
      ), filter, and concentrate to yield 8-oxononanoic acid .[1][2]
      

Process Workflow & Troubleshooting

The following diagram illustrates the decision matrix for purification and troubleshooting common issues.

WorkflowStartCrude Reaction Mixture(Post-Reflux)TLCTLC Check(SM Remaining?)Start->TLCTLC->StartYes (Extend Time)FilterFilter NaBr & Evaporate EtOHTLC->FilterNoHydrolysisNaOH Hydrolysis(Saponification)Filter->HydrolysisAcidAcidify & Heat(Decarboxylation)Hydrolysis->AcidExtractDCM ExtractionAcid->ExtractSepSeparationExtract->SepOrgLayerOrganic Layer(Impurities/SM)Sep->OrgLayerDiscardAqLayerAqueous Layer(Target Salt)Sep->AqLayerKeepFinalAcidRe-acidify AqueousExtract with EtOAcAqLayer->FinalAcid

Figure 2: Workflow for the isolation and purification of 8-oxononanoic acid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield

-alkylation vs

-alkylation
Ensure solvent is polar/protic (Ethanol) to solvate the cation and favor

-alkylation.[1][2] Keep temp low during addition.
Dialkylation Excess Base/Alkyl HalideStrictly control stoichiometry.[1][2] Use a slight excess of Ethyl Acetoacetate (1.1 equiv) to ensure mono-alkylation.[1][2]
Incomplete Decarboxylation Insufficient Heat/AcidEnsure the pH is <1 during the second reflux step.[1][2] The

evolution must cease completely.[1][2]
Product is an Ester Incomplete SaponificationIf the product is not soluble in

, the ester hydrolysis failed.[1][2] Increase NaOH concentration or time.

Characterization Data (Expected)

  • Appearance: White waxy solid or viscous colorless oil (m.p.[1][2] approx.

    
    ).[1][2]
    
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       (t, 2H, 
      
      
      )[1][2]
    • 
       (t, 2H, 
      
      
      )[1][2]
    • 
       (s, 3H, 
      
      
      )[1][2]
    • 
       (m, 8H, alkyl chain protons)[1][2]
      
  • IR Spectrum:

    • Broad peak

      
       (Carboxylic acid 
      
      
      ).[1][2]
    • Strong peak

      
       (Ketone and Acid 
      
      
      overlap).[1][2]

References

  • Acetoacetic Ester Synthesis Mechanism: Hunt, I. Ch21: Acetoacetic esters. University of Calgary.[1][2]

  • Reagent Data (Ethyl 6-bromohexanoate): PubChem Compound Summary for CID 117544.[1][2] [1][2]

  • Decarboxylation Kinetics: Master Organic Chemistry. Decarboxylation of Beta-Keto Acids.

  • General Protocol Grounding: OpenOChem. Acetoacetic Ester Synthesis.

preparing 8-oxononanoic acid stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization and Delivery of 8-Oxononanoic Acid for In Vitro Applications

Abstract & Technical Scope

8-Oxononanoic acid (8-ONA), a keto-derivative of nonanoic acid, serves as a critical intermediate in lipid metabolism and a biomarker for lipid peroxidation. While structurally similar to azelaic acid, its amphiphilic nature presents distinct challenges in cell culture. Its carboxylic acid head group (pKa ~4.8) is hydrophilic, but the nonane tail renders it poorly soluble in aqueous media at physiological pH.

This guide addresses the "solubility-toxicity paradox" often encountered with medium-chain fatty acids (MCFAs): organic solvents required for solubilization are often cytotoxic, while direct aqueous dilution risks precipitation ("crashing out"). We present two validated protocols: Direct Solvent Dilution for low-concentration acute signaling studies, and BSA-Conjugation for high-concentration metabolic profiling.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to reproducible data.

PropertyValueImplication for Protocol
Molecular Weight 172.22 g/mol Calculation basis for Molar (M) concentrations.
pKa ~4.8 (Carboxyl)At pH 7.4, it exists primarily as the anion (8-oxononanoate), increasing aqueous solubility compared to pH < 5.
Solubility (Water) Negligible (< 1 mg/mL)Do not attempt to dissolve directly in media or PBS.
Solubility (DMSO) > 20 mg/mLPreferred solvent for primary stock.[1]
Solubility (Ethanol) > 20 mg/mLAlternative solvent; higher volatility requires careful handling.

The "Crash-Out" Phenomenon: When a highly concentrated hydrophobic stock (in DMSO) is introduced to an aqueous buffer, the local concentration often exceeds the solubility limit before diffusion occurs, causing micro-precipitation. This results in "ghost" treatment effects where the actual bioavailable concentration is unknown.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine which preparation method suits your experimental endpoint.

G Start Experimental Goal Conc_Check Target Concentration? Start->Conc_Check Duration_Check Incubation Time? Conc_Check->Duration_Check > 50 µM Direct PROTOCOL A: Direct Solvent Dilution Conc_Check->Direct < 50 µM Duration_Check->Direct Acute (< 4 hrs) BSA PROTOCOL B: BSA Conjugation (Gold Standard) Duration_Check->BSA Chronic (> 4 hrs)

Figure 1: Decision matrix for selecting the solubilization strategy based on concentration and experimental duration.

Protocol A: Direct Solvent Dilution (Low Concentration)

Application: Short-term signaling assays (e.g., phosphorylation studies) where final concentration is <50 µM. Mechanism: Relies on rapid dispersion of the solvent before precipitation can occur.

Materials
  • 8-Oxononanoic acid (Solid)[2][3]

  • DMSO (High-grade, sterile, anhydrous)

  • Vortex mixer

Step-by-Step Methodology
  • Primary Stock Preparation (100 mM):

    • Weigh 17.2 mg of 8-Oxononanoic acid.

    • Dissolve in 1.0 mL of sterile DMSO.

    • Note: If the solid does not dissolve immediately, warm to 37°C and vortex.

  • Aliquot & Storage:

    • Aliquot into light-protective amber tubes (20–50 µL per tube).

    • Overlay with nitrogen gas (optional but recommended to prevent oxidation).[4]

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Application to Cells:

    • The 1000x Rule: Prepare a working solution in media such that the volume of DMSO added to cells never exceeds 0.1% (v/v).

    • Example: To treat 10 mL of cells at 50 µM:

      • Dilute 5 µL of 100 mM Stock into 95 µL DMSO (Intermediate = 5 mM).

      • Add 100 µL of this 5 mM Intermediate to 10 mL of culture media.

      • Crucial: Vortex media immediately upon addition.

    • Vehicle Control: Treat control cells with 0.1% DMSO alone.

Protocol B: BSA-Conjugation (Metabolic & High Load)

Application: Metabolic studies, long-term incubations, or concentrations >50 µM. Mechanism: Albumin (BSA) contains high-affinity fatty acid binding sites (3–7 per molecule). Conjugating 8-ONA to BSA mimics physiological transport, prevents precipitation, and shields cells from surfactant-like toxicity of free fatty acids [1, 2].

Materials
  • Fatty-Acid Free (FAF) BSA (Lyophilized powder) - Critical: Standard BSA contains endogenous lipids that will skew results.

  • PBS (Calcium/Magnesium free) or 150 mM NaCl.

  • 0.1 M NaOH and 0.1 M HCl.

  • 0.22 µm PES Syringe Filter.

Workflow Diagram

BSA_Workflow Step1 1. Prepare 200 mM 8-ONA Stock (in Ethanol or DMSO) Step3 3. Dropwise Addition (Vortexing constantly) Step1->Step3 1 Part Step2 2. Prepare 10% (w/v) FAF-BSA Solution (in PBS, 37°C) Step2->Step3 10 Parts Step4 4. Conjugation (Incubate 37°C, 1-2h) Step3->Step4 Step5 5. pH Adjust (7.4) & Sterile Filter Step4->Step5

Figure 2: Step-by-step workflow for generating a stable BSA-Fatty Acid conjugate.

Step-by-Step Methodology
  • Prepare BSA Vehicle (10% w/v):

    • Dissolve 1.0 g of Fatty-Acid Free BSA in 10 mL of PBS or 150 mM NaCl.

    • Warm to 37°C with gentle stirring. Do not vortex vigorously (avoids foaming).

  • Prepare 8-ONA Stock (200 mM):

    • Dissolve 8-ONA in Ethanol (preferred for BSA method) or DMSO to reach 200 mM.

  • Conjugation (The Critical Step):

    • Goal Ratio: Typically 4:1 to 6:1 (Fatty Acid:Albumin molar ratio).

    • While stirring the warm BSA solution (37°C), add the 8-ONA stock dropwise .

    • Why dropwise? Prevents local high concentrations that cause irreversible precipitation before binding to BSA can occur.

    • Allow the mixture to stir at 37°C for 2–4 hours. The solution should become clear.

  • Finalization:

    • Check pH.[5][6][7] If necessary, adjust to 7.4 using minimal volumes of 0.1 M NaOH or HCl.

    • Sterilize using a 0.22 µm PES filter (Low protein binding).

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy media immediately upon addition."Crash-out" effect; concentration too high for solvent method.Switch to Protocol B (BSA Conjugation).
Cell Toxicity Cell death in Vehicle Control wells.Solvent concentration >0.5% or BSA toxicity.Ensure DMSO <0.1%. Use Fatty-Acid Free BSA.[5][6][8]
Inconsistent Data High variability between replicates.8-ONA adhered to plasticware.Use glass vials for stock preparation; pre-wet pipette tips.

References

  • Rial, S.A., et al. (2018).[6] "Fatty Acid Conjugation to Bovine Serum Albumin." Bio-protocol. Available at: [Link]

  • PubChem. Compound Summary: 9-Oxononanoic acid.[9][10] National Library of Medicine. Available at: [Link]

Sources

Application Note: Protocols for the Use of 8-Oxononanoic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Oxononanoic acid is a nine-carbon oxo-fatty acid of significant interest in biomedical research, particularly as a potential biomarker for oxidative stress. Its accurate quantification in biological matrices is paramount for elucidating its physiological and pathological roles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and analytical application of 8-oxononanoic acid as a reference standard. The protocols detailed herein are designed to ensure the integrity of the standard and the generation of reliable, reproducible data across various analytical platforms, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Handling of 8-Oxononanoic Acid

A thorough understanding of the physicochemical properties of 8-oxononanoic acid is fundamental to its correct use as a reference standard.

PropertyValueSource
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance White to off-white solid
Melting Point 70 °C
Boiling Point 181-182 °C at 15 Torr
Solubility Slightly soluble in chloroform and methanol.
Storage and Stability

Oxo-fatty acids are susceptible to degradation, particularly through oxidation and temperature fluctuations. Proper storage is therefore critical to maintain the integrity of the 8-oxononanoic acid reference standard.

  • Long-term Storage: For long-term stability, 8-oxononanoic acid should be stored at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1][2][3] Studies on fatty acid stability have shown that storage at -80°C can preserve the composition of plasma and erythrocyte lipids for nearly four years.[3]

  • Short-term Storage: For short-term use, the solid standard can be stored at 2-8°C. Solutions of 8-oxononanoic acid should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at -20°C and protected from light.

  • Hygroscopicity: 8-Oxononanoic acid is hygroscopic and should be handled in a dry environment to prevent water absorption, which can affect its mass and concentration calculations.[4]

Safety Precautions

While specific toxicity data for 8-oxononanoic acid is limited, it is prudent to handle it with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling 8-oxononanoic acid.[4][5]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[6] Handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the foundation of quantitative analysis. The following protocol outlines the steps for preparing reliable 8-oxononanoic acid standard solutions.

Workflow for Standard Solution Preparation

G cluster_prep Standard Solution Preparation A Accurately weigh solid 8-oxononanoic acid B Dissolve in appropriate solvent (e.g., Methanol) A->B Gravimetric Measurement C Sonicate briefly to ensure complete dissolution B->C D Transfer to a volumetric flask C->D E Dilute to final volume with solvent D->E Volumetric Measurement F Prepare working standards by serial dilution E->F

Caption: Workflow for preparing 8-oxononanoic acid standard solutions.

Protocol for Preparation of a 1 mg/mL Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of 8-oxononanoic acid using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed solid to a 10 mL volumetric flask. Add a small amount of HPLC-grade methanol (or another suitable solvent in which the compound is freely soluble) to dissolve the solid.

  • Sonication: Briefly sonicate the solution in an ultrasonic bath to ensure complete dissolution.

  • Dilution: Once the solid is completely dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled, amber glass vial and store at -20°C.

Preparation of Working Standards

Prepare a series of working standards by performing serial dilutions of the stock solution with the appropriate solvent. The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

Analytical Methodologies

The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of fatty acids. Due to the lack of a strong chromophore in 8-oxononanoic acid, derivatization is often necessary for sensitive UV or fluorescence detection.[7]

This method involves a pre-column derivatization step to attach a UV-absorbing tag to the carboxylic acid group of 8-oxononanoic acid.

Protocol:

  • Sample Preparation: Extract 8-oxononanoic acid from the sample matrix using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Derivatization: A common derivatizing agent for carboxylic acids is p-bromophenacyl bromide. The reaction is typically carried out in an aprotic solvent in the presence of a catalyst.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector set at the maximum absorbance of the derivatized product.

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantitation (LOQ) 5-30 ng/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 85-115%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. As 8-oxononanoic acid is not sufficiently volatile for direct GC analysis, derivatization is required to convert the carboxylic acid and ketone groups into more volatile moieties.[8]

G cluster_gcms GC-MS Analysis Workflow A Sample Extraction B Derivatization (e.g., Silylation) A->B C GC Separation B->C D MS Detection and Quantification C->D

Sources

Application Note: Precision Synthesis of Omega-1 Oxo Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Omega-1 (


) oxo fatty acids (methyl ketones) are critical structural motifs in lipid biochemistry, serving as insect pheromones (e.g., the "Queen Substance" 9-oxo-2-decenoic acid), metabolic intermediates of cytochrome P450 

-oxidation, and stable analogs for drug discovery. This Application Note details two distinct, high-fidelity synthetic routes for accessing these scaffolds: (1) The Tsuji-Wacker Oxidation , a regioselective oxidative functionalization of terminal alkenes, and (2) The Nitrile-Grignard Addition , a modular de novo construction method. Protocols are optimized for scalability, regiocontrol, and operational safety.

Introduction & Strategic Analysis

The synthesis of


 oxo fatty acids presents a unique regioselectivity challenge: distinguishing the penultimate carbon from the chemically similar internal methylene groups.
Biological Relevance

In mammalian metabolism, fatty acids undergo


-oxidation in the endoplasmic reticulum (CYP450 pathway) to generate 

-hydroxy and subsequently

-oxo acids.[1] These are often transient metabolites. Accessing authentic standards of these oxo-fatty acids is crucial for:
  • Metabolite Identification: Validating biomarkers in LC-MS/MS lipidomics.

  • Pheromone Synthesis: Many Hymenoptera signals (bees, wasps) utilize the

    
     ketone motif.
    
  • Medicinal Chemistry: Using the methyl ketone as a bioisostere for

    
    -hydroxy groups to block further oxidation to dicarboxylic acids.
    
Synthetic Strategy Comparison

We present two complementary approaches. The choice depends heavily on the starting material availability:

FeatureMethod A: Tsuji-Wacker OxidationMethod B: Nitrile-Grignard Addition
Strategy Functionalization: Converts existing terminal alkene.[2][3]Construction: Builds chain from halides/nitriles.
Regioselectivity >98% Markovnikov (Methyl Ketone).100% (Defined by starting material).
Substrate Terminal alkene fatty acids (e.g., 10-undecenoic acid).

-Bromo fatty acids or protected nitriles.
Key Reagents

,

,

, DMF/H

O.

, THF.
Scalability High (Industrial standard).Moderate (Stoichiometric reagents).

Protocol A: The Tsuji-Wacker Oxidation

Target: Conversion of 10-undecenoic acid to 10-oxoundecanoic acid. Mechanism: Palladium-catalyzed oxidation using the Tsuji modification (


) to ensure rate acceleration and solubility of lipid substrates.
Mechanistic Workflow

The Wacker oxidation relies on the coordination of Pd(II) to the terminal olefin. Water attacks the activated alkene at the more substituted position (Markovnikov), forming the methyl ketone. Copper(II) chloride is required to reoxidize the resulting Pd(0) back to Pd(II), completing the catalytic cycle.

WackerCycle cluster_0 Catalytic Cycle Pd_II Pd(II) Species Coordination Alkene Coordination Coordination->Pd_II Nu_Attack H2O Nucleophilic Attack (Markovnikov) Coordination->Nu_Attack Elimination Beta-Hydride Elimination Nu_Attack->Elimination Pd_0 Pd(0) Species Elimination->Pd_0 Product Omega-1 Ketone (10-Oxoundecanoic Acid) Elimination->Product Pd_0->Pd_II Re-oxidation via Cu(II) Substrate Terminal Alkene (10-Undecenoic Acid) Substrate->Coordination Oxygen O2 (Balloon) Cu_regen CuCl2 / CuCl Redox Oxygen->Cu_regen Terminal Oxidant Cu_regen->Pd_0 Coupled

Figure 1: The Tsuji-Wacker catalytic cycle for regioselective oxidation of terminal alkenes.

Experimental Protocol

Reagents:

  • 10-Undecenoic acid (10 mmol, 1.84 g)

  • Palladium(II) chloride (

    
    ) (0.1 eq, 1 mmol, 177 mg)
    
  • Copper(I) chloride (

    
    ) (1.0 eq, 10 mmol, 990 mg)
    
  • Dimethylformamide (DMF) (35 mL)

  • Deionized Water (5 mL)

  • Oxygen balloon

Step-by-Step Procedure:

  • Catalyst Activation: In a 100 mL round-bottom flask, dissolve

    
     and 
    
    
    
    in the DMF/Water mixture (7:1 ratio is critical for reaction rate). Stir vigorously at room temperature for 10 minutes until the solution is dark green/brown.
  • Substrate Addition: Add 10-undecenoic acid directly to the mixture.

  • Oxygenation: Purge the flask headspace with oxygen for 2 minutes, then attach a balloon filled with

    
    .
    
  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Note: Heating is rarely required for terminal alkenes and may promote isomerization to internal alkenes.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The alkene (

    
    ) will disappear, and the ketone (
    
    
    
    ) will appear. Stain with KMnO4 (alkene active) and DNP (ketone active).
  • Workup:

    • Add 3N HCl (20 mL) to quench and solubilize copper salts.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: The crude material is often >90% pure. Recrystallization from hexanes (if solid) or flash chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the pure 10-oxoundecanoic acid.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the disappearance of vinylic protons (5.8 ppm, 5.0 ppm) and the appearance of a sharp singlet at 
    
    
    
    2.13 ppm
    (3H,
    
    
    ).
  • IR: Strong carbonyl stretch at 1715 cm

    
     .
    

Protocol B: Nitrile-Grignard Addition (De Novo)

Target: Synthesis of 9-oxodecanoic acid (precursor to Queen Substance) from 8-bromooctanoic acid. Mechanism: Nucleophilic addition of a methyl Grignard reagent to a nitrile. The reaction stops at the magnesium imine salt intermediate, preventing double addition. Acidic hydrolysis releases the ketone.

Strategic Logic

This route is preferred when the carbon chain must be built or when the starting material lacks a terminal alkene. It requires protecting the carboxylic acid first.

GrignardPath Start Omega-Bromo Acid Step1 1. Esterification (MeOH/H+) 2. Cyanation (NaCN, DMSO) Start->Step1 Intermediate Omega-Cyano Ester Step1->Intermediate Step2 Grignard Addition (MeMgBr, THF, 0°C) Intermediate->Step2 ImineSalt Magnesium Imine Salt (Stable Intermediate) Step2->ImineSalt Nucleophilic Attack Step3 Acid Hydrolysis (H3O+) ImineSalt->Step3 Prevents 2nd Addition Product Omega-1 Oxo Ester/Acid Step3->Product

Figure 2: Modular synthesis of omega-1 ketones via nitrile intermediates.

Experimental Protocol

Pre-requisite: Convert 8-bromooctanoic acid to Methyl 8-cyanooctanoate using standard NaCN/DMSO conditions.

Reagents:

  • Methyl 8-cyanooctanoate (5 mmol, 0.92 g)

  • Methylmagnesium bromide (3.0 M in ether) (1.2 eq, 6 mmol, 2.0 mL)

  • Anhydrous THF (20 mL)

  • Benzene or Toluene (co-solvent, optional for solubility)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL 2-neck flask under Nitrogen. Add the nitrile substrate dissolved in anhydrous THF (15 mL).

  • Addition: Cool the solution to 0°C (Ice bath). Add MeMgBr dropwise via syringe over 15 minutes.

    • Critical Insight: Low temperature is crucial not to prevent over-addition (which is chemically unlikely with nitriles) but to suppress

      
      -deprotonation of the nitrile by the basic Grignard reagent, which lowers yield.
      
  • Reaction: Remove ice bath and reflux gently (60°C) for 2 hours to ensure complete conversion to the imine salt. The solution usually turns cloudy.

  • Hydrolysis (The Key Step): Cool to room temperature. Pour the reaction mixture into a beaker containing 10% HCl (30 mL) and crushed ice. Stir vigorously for 1 hour.

    • Chemistry: This hydrolyzes the

      
       intermediate into the ketone 
      
      
      
      and ammonia.
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash with saturated 
    
    
    
    (to remove any free acid if ester hydrolysis occurred) and Brine.
  • Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexane).

Validation:

  • 1H NMR: The triplet of the

    
     (
    
    
    
    ppm) is replaced by the triplet of
    
    
    (
    
    
    ppm) and the singlet methyl ketone (
    
    
    ppm).

Comparative Analysis & Troubleshooting

IssueWacker Oxidation (Method A)Nitrile-Grignard (Method B)
Low Yield Often due to poor

mass transfer. Fix: Use a balloon with positive pressure or vigorous stirring.
Often due to wet solvents killing the Grignard. Fix: Distill THF over Na/Benzophenone.
Isomerization Pd can migrate the double bond internally. Fix: Keep reaction time <24h and avoid high heat.N/A
Purification Copper salts can be sticky. Fix: Wash with EDTA or dilute ammonia to chelate Cu.Unreacted nitrile can be difficult to separate. Fix: Ensure slight excess of Grignard.

References

  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.

  • Nii, H., Kiyota, H., & Yamaguchi, S. (2012). Synthesis of Queen Substance of Honeybee. Bioscience, Biotechnology, and Biochemistry. (Demonstrates application of omega-1 oxo synthesis).

  • White, M. C., & Chen, M. S. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783-787. (Advanced C-H activation alternative).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Grignard/Nitrile protocols).

Sources

Topic: A Robust HPLC Method for the Quantification of 8-Oxononanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-oxononanoic acid. As a significant biomarker in various physiological and pathological processes, accurate quantification of 8-oxononanoic acid is critical. This document provides a foundational reversed-phase HPLC method with UV detection, suitable for routine analysis, and outlines an alternative, high-sensitivity approach using Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition to stationary phase chemistry. The protocol includes detailed, step-by-step procedures for sample preparation from biological fluids, standard preparation, and system operation. Furthermore, a full method validation is described in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's reliability, accuracy, and precision.[1][2] This application note is designed for researchers, scientists, and drug development professionals who require a validated, trustworthy method for the quantification of this key oxidized fatty acid.

Analyte Overview & Significance

8-Oxononanoic acid is a C9 oxo-fatty acid that has been identified as a product of lipid peroxidation.[3] Its presence and concentration in biological systems can be indicative of oxidative stress and are relevant in the study of various diseases, including cardiovascular and neurodegenerative disorders.[4] Structurally, it possesses a terminal carboxylic acid and a ketone group at the 8th carbon position.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₆O₃

  • Molar Mass: 172.22 g/mol

  • Structure: Features a nine-carbon aliphatic chain, making it moderately nonpolar, but is terminated by a polar carboxylic acid group.

  • pKa: The carboxylic acid group has an estimated pKa of ~4.7, meaning its charge state is highly dependent on the pH of the surrounding medium.[5]

  • UV Absorbance: The molecule lacks a strong chromophore. The carbonyl (ketone) and carboxyl groups exhibit weak absorbance at low UV wavelengths (~205-215 nm).[6]

This combination of a moderately long alkyl chain and a polar, ionizable head group dictates the strategy for its chromatographic separation and extraction.

Principle and Method Development Strategy

The primary goal is to achieve a reliable and reproducible separation of 8-oxononanoic acid from endogenous components in a biological matrix. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen mode of separation due to its excellent suitability for analytes with significant hydrophobic character, such as the nine-carbon chain of 8-oxononanoic acid.[7][8]

Causality Behind Experimental Choices
  • Chromatography Mode - Reversed-Phase: The nonpolar C9 alkyl chain of 8-oxononanoic acid will interact strongly with a nonpolar stationary phase (like C18), providing the primary mechanism for retention. The polarity of the mobile phase can then be adjusted to control its elution.[9]

  • Stationary Phase - C18 Column: A C18 (octadecylsilane) bonded silica column is the gold standard for reversed-phase chromatography.[10] It provides a highly hydrophobic surface, maximizing retention for fatty acids. A column with end-capping is recommended to minimize peak tailing caused by interaction between the analyte's carboxyl group and residual silanols on the silica surface. For polar analytes like organic acids, columns specifically designed for use with highly aqueous mobile phases (e.g., "AQ-C18" type) can prevent phase collapse and ensure robust performance.[11][12]

  • Mobile Phase Optimization - Acidification is Key: The ionization state of 8-oxononanoic acid is critical. At a neutral pH, the carboxylic acid group will be deprotonated (negatively charged), leading to poor retention on a C18 column and significant peak tailing. To ensure the analyte is in its neutral, more hydrophobic form, the mobile phase must be acidified to a pH at least 1.5-2 units below the analyte's pKa (~4.7).[13] Adding a small amount of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase (e.g., to pH 2.5-3.0) is therefore mandatory for good chromatography. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[14]

  • Detection Strategy:

    • Primary Method (UV Detection): Due to the lack of a strong chromophore, detection is performed at a low wavelength, typically 210 nm, where the carboxyl group absorbs.[6] While accessible, this wavelength is not highly selective and can be prone to interference from other compounds in complex samples.[6]

    • Alternative Method (Mass Spectrometry): For higher sensitivity and unequivocal specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the superior choice. Electrospray ionization in negative mode (ESI-) is ideal for detecting the deprotonated [M-H]⁻ ion of the carboxylic acid.[15][16] This approach provides significantly lower detection limits and confirms the identity of the analyte based on its mass-to-charge ratio.

Below is a diagram illustrating the logical flow of the method development process.

MethodDevelopment cluster_choices Methodological Choices cluster_rationale Rationale & Implementation Analyte 8-Oxononanoic Acid Properties - C9 Alkyl Chain (Nonpolar) - Carboxylic Acid (Polar, Ionizable, pKa ~4.7) - Weak UV Chromophore Mode Chromatography Mode Analyte->Mode dictates StationaryPhase Stationary Phase Analyte->StationaryPhase dictates MobilePhase Mobile Phase Analyte->MobilePhase dictates Detection Detection Analyte->Detection dictates ModeImpl Reversed-Phase (RP-HPLC) (Interaction with nonpolar chain) Mode->ModeImpl StationaryPhaseImpl C18 (Octadecylsilane) (Maximizes hydrophobic retention) StationaryPhase->StationaryPhaseImpl MobilePhaseImpl Acidified Water/Acetonitrile (Suppresses ionization, ensures retention) MobilePhase->MobilePhaseImpl DetectionImpl Primary: UV @ 210 nm (Accessible) Alternative: LC-MS (High Sensitivity/Specificity) Detection->DetectionImpl

Caption: Logic of the HPLC method development for 8-oxononanoic acid.

Detailed Experimental Protocol

This protocol provides a complete workflow from sample receipt to final analysis.

Materials and Reagents
  • 8-Oxononanoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Phosphoric Acid (ACS grade) or Formic Acid (LC-MS grade)

  • Internal Standard (IS), e.g., Heptanoic acid or a stable isotope-labeled 8-oxononanoic acid (for LC-MS)

  • Biological matrix (e.g., human plasma, cell culture supernatant)

  • Solid Phase Extraction (SPE) Cartridges: C18, 100 mg / 1 mL

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 8-oxononanoic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.

  • Working Stock (100 µg/mL): Dilute 1 mL of the Primary Stock to 10 mL with methanol.

  • Calibration Standards (0.5 - 50 µg/mL): Perform serial dilutions of the Working Stock using a 50:50 mixture of acetonitrile and water to prepare calibration standards at concentrations such as 0.5, 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation Protocol (from Human Plasma)

This protocol is a starting point and may require optimization based on the specific matrix.

  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile. (If using an IS, spike it into the acetonitrile). Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate at 4°C for 20 minutes to allow for complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Solid Phase Extraction (SPE) - Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.

  • SPE - Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • SPE - Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • SPE - Elution: Elute the 8-oxononanoic acid from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC System and Conditions
ParameterHPLC-UV Method
Column C18 AQ-type, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detector 210 nm
Run Time 10 minutes

Note: For complex matrices, a shallow gradient (e.g., 20% to 50% B over 15 minutes) may be required to improve resolution.[17][18]

Overall Experimental Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (Cold Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge SPE Solid-Phase Extraction (C18) (Clean-up & Concentration) Centrifuge->SPE Recon Evaporation & Reconstitution SPE->Recon Inject Inject into HPLC Recon->Inject Final Sample Separate C18 Reversed-Phase Separation Inject->Separate Detect UV Detection @ 210 nm (or LC-MS) Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Quantify Quantification (Calibration Curve) Acquire->Quantify

Caption: Complete workflow for the analysis of 8-oxononanoic acid.

Method Validation Protocol

The developed method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][19][20]

Specificity / Selectivity

Specificity is demonstrated by analyzing blank matrix samples (plasma from at least 6 different sources) and showing that there are no interfering peaks at the retention time of 8-oxononanoic acid.

Linearity and Range

Inject the prepared calibration standards (0.5 to 50 µg/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Range 0.5 - 50 µg/mL
Calibration Model Linear, 1/x weighting
Accuracy

Accuracy is determined by spiking known amounts of 8-oxononanoic acid into a blank matrix at three concentration levels (low, medium, high). The samples are then prepared and analyzed (n=3 for each level).

Concentration LevelAcceptance Criteria (% Recovery)
Low QC (1.5 µg/mL)80 - 120%
Mid QC (20 µg/mL)80 - 120%
High QC (40 µg/mL)80 - 120%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2]

  • Repeatability: Analyze six replicates of the Mid QC sample on the same day.

  • Intermediate Precision: Analyze three replicates of each QC level (Low, Mid, High) on three different days.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 15%
Intermediate Precision ≤ 15%
Limits of Detection (LOD) and Quantitation (LOQ)

These are determined based on the signal-to-noise ratio (S/N) from injections of low-concentration standards.

ParameterAcceptance Criteria (S/N)
LOD ≥ 3:1
LOQ ≥ 10:1

The LOQ must also meet the accuracy and precision criteria (within 20%).[17][18]

Conclusion

This application note presents a comprehensive and scientifically grounded HPLC method for the quantification of 8-oxononanoic acid. The rationale for the selection of a reversed-phase C18 column and an acidified mobile phase is explained by the fundamental physicochemical properties of the analyte. The provided protocols for sample preparation and HPLC analysis, coupled with a rigorous validation plan based on ICH guidelines, establish a trustworthy and robust system for researchers. While the HPLC-UV method is broadly applicable, upgrading to an LC-MS system is recommended for applications requiring the highest levels of sensitivity and specificity.

References

  • ChemBK. (n.d.). 8-Oxononanoic acid methyl ester - Physico-chemical Properties. Retrieved February 3, 2026, from [Link]

  • Di Fulvio, S., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. BMC Complementary Medicine and Therapies. Retrieved February 3, 2026, from [Link]

  • Gerasimova, E.V., et al. (2021). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? MDPI. Retrieved February 3, 2026, from [Link]

  • Kim, J. H., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Animal Science and Technology. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved February 3, 2026, from [Link]

  • Novembre, A., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Retrieved February 3, 2026, from [Link]

  • Kopf, T., et al. (2014). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal. Retrieved February 3, 2026, from [Link]

  • Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Animal Science and Technology. Retrieved February 3, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Organic Acids. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). High resolution mass spectrometry peak intensities of (a) nonanoic acid.... Retrieved February 3, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 3, 2026, from [Link]

  • Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Shodex. (n.d.). HPLC column for organic acids. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Retrieved February 3, 2026, from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2024). Photooxidation of Nonanoic Acid by Molecular and Complex Environmental Photosensitizers. Retrieved February 3, 2026, from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved February 3, 2026, from [Link]

  • Jaochico, A., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis. Retrieved February 3, 2026, from [Link]

  • LCGC International. (2024). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved February 3, 2026, from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 3, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved February 3, 2026, from [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved February 3, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2016). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved February 3, 2026, from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Retrieved February 3, 2026, from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 3, 2026, from [Link]

  • PubMed. (2012). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Retrieved February 3, 2026, from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved February 3, 2026, from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved February 3, 2026, from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Major decomposition products of ionized 9-oxononanoic acid. Retrieved February 3, 2026, from [Link]

  • LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved February 3, 2026, from [Link]

  • ChemRxiv. (n.d.). Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Advanced Extraction and Quantitation of Bioactive Oxo-Fatty Acids from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Oxo-fatty acids (keto-fatty acids) are a potent class of bioactive lipids derived from the oxidation of polyunsaturated fatty acids (PUFAs). Unlike their hydroxy-fatty acid precursors, oxo-FAs possess unique signaling capabilities. Notably, gut microbial metabolites such as 10-oxo-cis-12-octadecenoic acid (KetoA) have been identified as PPAR


 agonists that regulate host energy metabolism and protect against intestinal barrier impairment (Kishino et al., 2013).

However, the analysis of oxo-FAs presents three distinct challenges:

  • Low Abundance: They circulate at nanomolar concentrations, often orders of magnitude lower than their precursor PUFAs.

  • Chemical Instability: The keto group is susceptible to reduction back to a hydroxyl group or degradation during harsh extraction.

  • Ionization Efficiency: Long-chain oxo-FAs ionize poorly in standard ESI- mode compared to carboxylated species, necessitating derivatization for high-sensitivity detection.

This guide details a self-validating workflow for the extraction and optional derivatization of oxo-FAs, ensuring structural integrity and maximum recovery.

Critical Pre-Analytical Considerations

The integrity of oxo-FAs is compromised immediately upon sample collection. Enzymatic activity (dehydrogenases/reductases) and auto-oxidation must be quenched instantly.

Sample Preservation Protocol
ParameterSpecificationCausality/Rationale
Antioxidant BHT (Butylated hydroxytoluene) at 50 µM final conc.Prevents non-enzymatic auto-oxidation of PUFAs into artificial oxo-isomers during processing.
Metabolic Quenching Immediate snap-freezing in liquid nitrogen.Stops microbial hydratase/dehydrogenase activity (critical for fecal samples).
Storage Temperature -80°CPrevents slow chemical degradation. Stability is <3 months at -20°C.
Plasticware Polypropylene or GlassAvoid polystyrene; lipophilic oxo-FAs adsorb to certain plastics, causing loss of yield.

Experimental Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate extraction pathway based on sample type and sensitivity requirements.

Workflow Sample Biological Sample (Plasma, Feces, Tissue) AddIS Add Internal Standards (e.g., 13-HODE-d4, KetoA-d5) Sample->AddIS Decision Matrix Type? AddIS->Decision LLE Liquid-Liquid Extraction (LLE) (MTBE/Methanol) Decision->LLE Feces/Tissue (Complex Matrix) SPE Solid Phase Extraction (SPE) (Oasis HLB - Reversed Phase) Decision->SPE Plasma/Serum (Clean Matrix) Clean Evaporation & Reconstitution LLE->Clean SPE->Clean DerivCheck Ultra-Trace Sensitivity Required? Clean->DerivCheck Direct Direct LC-MS/MS (ESI Negative Mode) DerivCheck->Direct No (>100 nM) Deriv Girard T Derivatization (Targeting Ketone -> Hydrazone) DerivCheck->Deriv Yes (<10 nM) LCMS LC-MS/MS Analysis (ESI Positive Mode) Direct->LCMS Deriv->LCMS

Caption: Decision tree for oxo-FA extraction. SPE is preferred for biofluids; LLE is required for solid tissues to ensure lipid liberation.

Protocol A: Solid Phase Extraction (SPE) for Plasma/Serum

Best for: High-throughput clinical samples, removal of albumin/salts.

Materials
  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg or 60 mg.

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q), Acetic Acid.[1]

Step-by-Step Procedure
  • Sample Preparation:

    • Thaw 200 µL plasma on ice.

    • Add 10 µL Internal Standard (IS) mixture (100 ng/mL deuterated analogs).

    • Protein Precipitation: Add 600 µL ice-cold methanol containing 0.01% BHT. Vortex 30s. Centrifuge at 12,000 x g for 10 min at 4°C.

    • Supernatant Transfer: Transfer supernatant to a clean tube. Dilute with water to achieve 10% MeOH content (approx. add 5.4 mL water).

    • Acidification (Crucial): Adjust pH to 3.0–4.0 using dilute acetic acid.

    • Mechanistic Note: Acidification protonates the carboxyl group (

      
      ), rendering the fatty acid neutral and hydrophobic, ensuring retention on the HLB reversed-phase sorbent.
      
  • SPE Loading:

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water (pH adjusted to 3.0).

    • Load: Pass the diluted sample supernatant through the cartridge (gravity or low vacuum).

  • Wash Step:

    • Wash with 1 mL 5% Methanol in Water.

    • Purpose: Removes salts, sugars, and polar interferences without eluting the hydrophobic oxo-FAs.

  • Elution:

    • Elute with 1 mL 100% Methanol or Acetonitrile.

    • Optimization: For highly hydrophobic long-chain oxo-FAs, use Methanol:Acetonitrile (1:1).

  • Drying:

    • Evaporate under nitrogen stream at 30°C. Do not heat above 35°C to prevent ketone degradation.

Protocol B: Liquid-Liquid Extraction (LLE) for Feces/Tissue

Best for: Complex matrices requiring disruption of cellular debris; recovering gut microbial metabolites. Method: MTBE (Methyl-tert-butyl ether) Extraction (Matyash Method modified).

Step-by-Step Procedure
  • Homogenization:

    • Weigh 10–50 mg feces or tissue.

    • Add 300 µL Methanol (with BHT) and ceramic beads. Homogenize (e.g., BeadBeater) for 2 cycles of 30s.

    • Add 10 µL Internal Standard.

  • Phase Separation:

    • Add 1000 µL MTBE . Vortex for 1 hour at room temperature (shaking is critical for lipid liberation).

    • Add 250 µL Water to induce phase separation.

    • Centrifuge at 10,000 x g for 10 min.

  • Collection:

    • Collect the upper organic phase (MTBE layer).[2]

    • Note: Unlike Chloroform methods (where lipids are at the bottom), MTBE keeps lipids in the top layer, making collection easier and reducing contamination from the protein pellet.

  • Re-extraction (Optional but Recommended):

    • Add another 500 µL MTBE to the lower phase, vortex, centrifuge, and combine with the first fraction.

  • Drying:

    • Evaporate combined organic phases under nitrogen.[3]

Advanced Protocol: Girard T Derivatization

Rationale: Oxo-FAs lack a strong charge center for ESI. Girard T (GT) reagent reacts specifically with the ketone group to form a hydrazone containing a permanent quaternary ammonium cation. This shifts detection to Positive Mode (ESI+) and improves sensitivity by 100–1000 fold (Nanthirudajan et al., 2020).

Caption: Chemical derivatization of the ketone group using Girard T reagent to enhance ionization.

Derivatization Steps[2][4][5][6][7][8]
  • Reconstitution: Dissolve the dried extract (from Protocol A or B) in 100 µL Methanol.

  • Reagent Addition: Add 50 µL of Girard T reagent (10 mg/mL in Methanol containing 1% Formic Acid).

  • Incubation: Seal vial and incubate at Room Temperature for 60 minutes.

    • Note: Heat is not required and may degrade the lipid backbone.

  • Quenching: No quenching needed if injecting directly.

  • Analysis: Inject 5–10 µL into LC-MS/MS operating in Positive Mode .

LC-MS/MS Parameters (Guideline)

ComponentSetting
Column C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-12 min: linear to 98% B; 12-15 min: hold 98% B.
MS Mode ESI- (Underivatized) or ESI+ (GT-Derivatized)
MRM Transitions KetoA (Underivatized): 295.2 -> 195.2 (Quant), 295.2 -> 59.0 (Qual)KetoA (GT-Derivatized): [M+GT]+ -> [Fragment]+ (Requires optimization per instrument)

Quality Control & Troubleshooting

Self-Validating Checks
  • Recovery Calculation:

    
    
    
    • Acceptable Range: 70–110%. If <50%, check pH during SPE loading or homogenization efficiency in LLE.

  • Isomer Separation:

    • Oxo-FAs often have positional isomers (e.g., 10-oxo vs 12-oxo). Ensure your LC gradient is shallow enough (approx 1% B change per minute) in the elution region to resolve these peaks.

  • Blank Contamination:

    • Run a solvent blank after high-concentration standards. Oxo-FAs are "sticky" (lipophilic) and can cause carryover.

References

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition. Proceedings of the National Academy of Sciences, 110(44), 17808-17813.

  • Nanthirudajan, P., et al. (2020). Oxylipin analysis of human plasma: Comparison of two solid-phase extraction methods. Prostaglandins & Other Lipid Mediators, 150, 106460.

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.

  • Schebb, N. H., et al. (2014). Comparison of derivatization methods for the analysis of fatty acids in biological samples. Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 235-241.

Sources

using 8-oxononanoic acid in beta-glucosidase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 8-Oxononanoic Acid as a Beta-Glucosidase Inhibitor

Abstract & Introduction

Beta-glucosidases (


-D-glucoside glucohydrolases, EC 3.2.1.[1]21) are pivotal enzymes involved in the hydrolysis of terminal, non-reducing 

-D-glucosyl residues.[2] They play critical roles in diverse biological processes, from biomass conversion (cellulase systems) to lysosomal glycolipid metabolism (e.g., glucosylceramidase in Gaucher’s disease).

8-Oxononanoic acid (8-ONA) , a keto-fatty acid derivative often identified as a product of lipid peroxidation or a biosynthetic intermediate (e.g., biotin pathway), has been identified as a bioactive compound with inhibitory potential against glycosidases.[3] Its structural motif—a medium-chain fatty acid backbone (C9) with a sub-terminal ketone—suggests a mechanism involving hydrophobic interaction with the enzyme's aglycone binding subsite, potentially mimicking the transition state or competing with the natural lipophilic substrates (e.g., glucosylceramide).

This Application Note provides a rigorous, self-validating protocol for researchers to characterize the inhibitory potency (


 and 

) of 8-oxononanoic acid against

-glucosidase using a high-throughput colorimetric assay.

Scientific Mechanism & Rationale

The inhibition of


-glucosidase by fatty acid derivatives typically follows a biphasic dependence on chain length .[1]
  • Hydrophobic Binding: The active site of many

    
    -glucosidases contains hydrophobic pockets (subsites +1 and +2) designed to accommodate the aglycone moiety of substrates like glucosylceramide or genistin.
    
  • Structural Mimicry: 8-Oxononanoic acid possesses a hydrophobic alkyl tail that can occupy these pockets. The C8-ketone group may introduce specific electrostatic interactions or steric constraints distinct from simple aliphatic fatty acids.

  • Assay Principle: The assay utilizes

    
    -nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG)
    as a reporter substrate. Hydrolysis releases
    
    
    -nitrophenol (pNP), which ionizes under alkaline conditions to form a yellow chromophore (
    
    
    nm). 8-ONA inhibition is quantified by the reduction in the rate of pNP formation.

Materials & Reagents

Chemical Components
ReagentSpecificationStorageFunction
8-Oxononanoic Acid

Purity (CAS: 25542-64-7)

C
Test Inhibitor

-Glucosidase
Source: Prunus amygdalus (Almond) or Recombinant Human GBA

C
Target Enzyme
pNPG Substrate

-Nitrophenyl-

-D-glucopyranoside

C
Chromogenic Substrate
DMSO Dimethyl Sulfoxide (Anhydrous)RTInhibitor Solvent
Sodium Carbonate

(1 M)
RTStop Solution
Buffer Preparation
  • Assay Buffer: 50 mM Sodium Citrate or Sodium Acetate, pH 5.0. (Optimal pH varies by enzyme source; pH 5.0 is standard for lysosomal/almond variants).

  • Stop Solution: 1 M

    
     (pH 
    
    
    
    10). Note: High pH is required to deprotonate p-nitrophenol for maximum absorbance.

Experimental Protocol

Stock Solution Preparation
  • Inhibitor Stock (8-ONA): Dissolve 8-oxononanoic acid in 100% DMSO to create a 50 mM master stock.

    • Critical: Fatty acids can be viscous. Vortex thoroughly.

  • Substrate Stock (pNPG): Prepare 10 mM pNPG in Assay Buffer.

  • Enzyme Stock: Dissolve lyophilized enzyme in Assay Buffer to 1.0 Unit/mL. Keep on ice.

Assay Workflow (96-Well Format)

Step 1: Pre-Incubation (Enzyme + Inhibitor) This step allows the inhibitor to equilibrate with the enzyme active site.

  • Dispense 10

    
    L  of 8-ONA working solutions (diluted in buffer, keeping DMSO 
    
    
    
    ) into wells.
    • Concentration Range: 0, 10, 50, 100, 250, 500, 1000

      
      M.
      
  • Add 40

    
    L  of Enzyme Solution (0.1 U/mL final in well).
    
  • Include Solvent Control: Buffer + 2% DMSO (No Inhibitor).

  • Include Blank: Buffer only (No Enzyme).

  • Incubate at 37°C for 10 minutes .

Step 2: Reaction Initiation

  • Add 50

    
    L  of 5 mM pNPG Substrate to all wells.
    
  • Final Reaction Volume: 100

    
    L.
    
  • Incubate at 37°C for 20 minutes .

Step 3: Termination & Detection

  • Add 100

    
    L  of 1 M 
    
    
    
    to stop the reaction.
  • The solution should turn yellow (if activity is present).

  • Measure Absorbance (

    
    ) on a microplate reader.
    
Workflow Diagram

G Stock Stock Prep (8-ONA in DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution PreInc Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Dilution->PreInc Substrate Substrate Addition (pNPG) PreInc->Substrate Reaction Hydrolysis Reaction 20 min @ 37°C Substrate->Reaction Stop Stop & Read (Na2CO3 -> A405) Reaction->Stop

Caption: Step-by-step high-throughput screening workflow for 8-oxononanoic acid inhibition.

Data Analysis & Validation

Calculating % Inhibition

Normalize the absorbance data against the Solvent Control (100% Activity) and the Blank (0% Activity).



Determining

Plot % Inhibition (Y-axis) vs. Log[8-ONA] (X-axis) . Fit the data to a non-linear regression model (4-parameter logistic):



Mode of Inhibition (Lineweaver-Burk)

To determine if 8-ONA is competitive, non-competitive, or mixed:

  • Run the assay at varying [pNPG] (e.g., 0.5 to 5 mM) and fixed [8-ONA].

  • Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases). Likely scenario for fatty acid derivatives.
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
Mechanistic Logic Diagram

InhibitionLogic Enzyme Beta-Glucosidase (Active Site) Complex_ES ES Complex (Productive) Enzyme->Complex_ES + Substrate Complex_EI EI Complex (Blocked) Enzyme->Complex_EI + 8-ONA (Competition) Substrate pNPG (Substrate) Inhibitor 8-Oxononanoic Acid (Inhibitor) Product p-Nitrophenol (Yellow Signal) Complex_ES->Product Hydrolysis Complex_EI->Product Inhibited

Caption: Competitive inhibition model where 8-ONA competes with pNPG for the enzyme active site.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation 8-ONA insolubility in aqueous buffer.Ensure DMSO final concentration is 1-5%. Sonicate stock solution.
High Background Spontaneous hydrolysis of pNPG.Store pNPG at

C protected from light. Use fresh buffer.
No Inhibition Enzyme concentration too high.Titrate enzyme to ensure linear velocity; [E] should be

[I].
Variable

pH sensitivity.8-ONA is an acid; ensure Buffer capacity (50-100 mM) buffers the addition of the inhibitor.

References

    • Primary source identifying 8-oxononanoic acid as a beta-glucosidase inhibitor.[3]

  • Grabowski, G. A., et al. (1990). Human acid beta-glucosidase: use of inhibitors, alternative substrates and amphiphiles to investigate the properties of the normal and Gaucher disease active sites. Biochimica et Biophysica Acta, 1039(2), 179-189. Retrieved from [Link]

    • Foundational text on fatty acid/alkyl chain inhibition mechanisms in beta-glucosidase.
  • Sahar, S., et al. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Microbiology, 13, 56. Retrieved from [Link]

    • Methodology for screening microbial extracts and inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of 8-Oxononanoic Acid in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent its degradation during storage. Our goal is to ensure the integrity of your experiments by maintaining the quality of this critical bifunctional molecule.

Introduction: The Dual Nature of 8-Oxononanoic Acid

8-Oxononanoic acid is a unique molecule possessing both a terminal carboxylic acid and an aldehyde functional group. This dual functionality makes it a valuable synthon in various research and development applications. However, the presence of the aldehyde group, in particular, renders the molecule susceptible to degradation, primarily through oxidation. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the storage and handling of 8-oxononanoic acid.

Q1: What is the primary cause of 8-oxononanoic acid degradation during storage?

A1: The primary degradation pathway for 8-oxononanoic acid is the autoxidation of the aldehyde functional group to a carboxylic acid. This process is a radical-chain reaction initiated by the presence of oxygen[1][2]. The resulting impurity is azelaic acid (nonane-1,9-dioic acid).

Q2: What are the ideal temperature conditions for storing 8-oxononanoic acid?

A2: For long-term storage, it is recommended to store 8-oxononanoic acid at -20°C or below . Lower temperatures slow down the rate of chemical reactions, including oxidation[3]. For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable, provided other protective measures are in place.

Q3: Should I store 8-oxononanoic acid as a solid or in a solvent?

A3: Storing 8-oxononanoic acid as a neat, solid material is generally preferred for long-term stability, as this minimizes the potential for solvent-mediated degradation. If you need to store it in solution, choose a dry, aprotic solvent and use it as fresh as possible.

Q4: What is the best way to protect 8-oxononanoic acid from oxidation?

A4: The most effective method is to store it under an inert atmosphere . This involves displacing the air in the storage container with an inert gas like argon or nitrogen[4][5]. Argon is often preferred due to its higher density, which provides a better protective blanket over the compound[5].

Q5: Can I use antioxidants to prevent the degradation of 8-oxononanoic acid?

A5: Yes, the addition of a radical-scavenging antioxidant can inhibit the autoxidation process[1][6][7]. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose[6][8]. A small amount (e.g., 0.01-0.1% by weight) can be added to the solid or solution. However, be aware that the presence of an antioxidant may interfere with certain downstream applications, so its use should be considered on a case-by-case basis.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a systematic approach to troubleshooting potential degradation of your 8-oxononanoic acid.

Visual Inspection
  • Issue: The appearance of the solid has changed (e.g., discoloration, clumping).

  • Possible Cause: This could indicate degradation or absorption of moisture.

  • Solution: While visual changes are not definitive, they warrant further investigation with analytical methods.

Analytical Troubleshooting

If you suspect degradation, a simple analytical test can confirm the purity of your material.

  • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Expected Observation for Degraded Sample: You will likely observe a new peak corresponding to the oxidation product, azelaic acid.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing 8-oxononanoic acid to ensure its long-term stability.

Materials:

  • 8-oxononanoic acid

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity argon or nitrogen gas with a regulator and tubing

  • -20°C or -80°C freezer

Procedure:

  • Place the desired amount of 8-oxononanoic acid into a clean, dry amber glass vial.

  • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the material.

  • Insert a second, shorter needle to act as a vent.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For added security, wrap the cap with paraffin film.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Quality Control (QC) Analysis by HPLC

This protocol provides a general method for assessing the purity of 8-oxononanoic acid and detecting the presence of its primary degradation product, azelaic acid. This method should be validated in your laboratory for your specific instrumentation and standards.

Materials:

  • 8-oxononanoic acid sample

  • Reference standards for 8-oxononanoic acid and azelaic acid

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 reversed-phase column and UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample and Standard Preparation:

    • Prepare a stock solution of your 8-oxononanoic acid sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare individual stock solutions of the 8-oxononanoic acid and azelaic acid reference standards at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient:

      • Start with a suitable ratio of Mobile Phase A and B (e.g., 90:10 A:B).

      • Develop a gradient to increase the percentage of Mobile Phase B over time to elute both the analyte and its more polar degradation product.

  • Analysis:

    • Inject the reference standards to determine their retention times.

    • Inject your 8-oxononanoic acid sample.

    • Analyze the chromatogram for the presence of a peak at the retention time of azelaic acid.

    • Quantify the percentage of the degradation product by comparing the peak areas.

Visualizing Degradation Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the primary degradation pathway of 8-oxononanoic acid and a recommended experimental workflow for stability testing.

cluster_degradation Primary Degradation Pathway: Autoxidation 8-Oxononanoic_Acid 8-Oxononanoic Acid (Aldehyde + Carboxylic Acid) Peroxy_Radical Acyl Peroxy Radical 8-Oxononanoic_Acid->Peroxy_Radical + O₂ (Oxygen) Initiation Peracid Peroxy Acid Intermediate Peroxy_Radical->Peracid + 8-Oxononanoic Acid Propagation Azelaic_Acid Azelaic Acid (Dicarboxylic Acid) Peracid->Azelaic_Acid Oxidation

Figure 1. Autoxidation of 8-oxononanoic acid.

cluster_workflow Stability Testing Workflow Start Receive/Synthesize 8-Oxononanoic Acid Initial_QC Initial QC Analysis (HPLC/GC-MS) Start->Initial_QC Storage Store under defined conditions (e.g., -20°C, Inert Gas) Initial_QC->Storage Time_Points Sample at defined time points (e.g., 1, 3, 6 months) Storage->Time_Points QC_Analysis QC Analysis of Stored Samples Time_Points->QC_Analysis Compare Compare results to initial analysis QC_Analysis->Compare Decision Assess Stability: Continue use or discard? Compare->Decision Stable Stable: Continue Use Decision->Stable No significant degradation Unstable Unstable: Discard Decision->Unstable Degradation observed

Figure 2. Workflow for a stability study.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or below (long-term)Slows the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by excluding oxygen.
Container Amber glass vial with PTFE-lined capProtects from light and provides an inert, tight seal.
Form Neat (solid)Minimizes solvent-related degradation pathways.
Additives Antioxidant (e.g., BHT) (Optional)Scavenges free radicals to inhibit autoxidation.

By adhering to these guidelines, you can significantly extend the shelf-life of your 8-oxononanoic acid and ensure the integrity and reproducibility of your experimental data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 11, 3535–3544.
  • Kim, H. J., Lee, M. J., Kim, H. J., & Cho, S. K. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
  • Mishra, A. S., et al. (2025). Design and validation of a robust stability-indicating reversed-phase HPLC method for quantification of mesalamine in formulated drug products. BMC Chemistry, 19(1), 1-12.
  • Patil, P. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC ANALYTICAL METHOD FOR OZENOXACIN: FORCED DEGRADATION STUDIES. International Journal of Novel Research and Development, 4(12), 1-10.
  • Ostermann, A. I., et al. (2019). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 411(23), 6043–6053.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Wu, X., et al. (2021).
  • Howell, R. A., et al. (2024). Bifunctional Molecules That Induce Both Targeted Degradation and Transcytosis of Extracellular Proteins in Brain Cells. Journal of the American Chemical Society.
  • S, S., et al. (2023). Long-term Storage Stability Assessment of Omega-3-Fatty Acid Emulsified Formulation Containing Micronutrients. Journal of Food Science and Technology.
  • Chen, J., et al. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Toxics, 12(3), 183.
  • Hettegger, H., et al. (2020). Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. Cellulose, 27(13), 7345–7359.
  • Li, Y., et al. (2022). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods, 11(15), 2273.
  • Banik, A., & Spiegel, D. A. (2018). Bifunctional Small Molecules That Mediate the Degradation of Extracellular Proteins. ACS Central Science, 4(11), 1476–1484.
  • Narowska, B., et al. (2022). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Foods, 11(19), 3045.
  • Lemaitre, R. N., et al. (2017). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research, 58(5), 1031–1037.
  • Ok, E. (2024). Principles of Inert Atmosphere Storage.
  • Ciemniewska-Żytkiewicz, H., et al. (2022). Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. Molecules, 27(21), 7247.
  • Scott, D. E., & Jones, A. M. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. Drug Discovery World.
  • Zhang, Y., et al. (2024). The Effects of Iterative Freeze–Thaw Cycles on the Structure, Functionality, and Digestibility of Grifola frondosa Protein. Foods, 13(3), 478.
  • Race, S. (n.d.). The truth about BHA, BHT, TBHQ and other antioxidants used as food additives.
  • LibreTexts Chemistry. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Al-Asmari, F., & Anderson, R. A. (2020). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Journal of Analytical Toxicology, 44(9), 957–962.
  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 983.
  • Howell, R. A., et al. (2024). Bifunctional molecules that induce targeted degradation and transcytosis of extracellular proteins in brain cells.
  • Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved from [Link]

  • Wu, X., et al. (2021).
  • Arapitsas, P., et al. (2019). Acetaldehyde reactions during wine bottle storage. Food Chemistry, 290, 177-185.
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: BHA and BHT. Retrieved from [Link]

  • Li, Y., et al. (2022). Bifunctional compounds for targeted degradation of carbonic anhydrase IX through integrin-facilitated lysosome degradation. Proceedings of the National Academy of Sciences, 119(15), e2118633119.
  • Wang, Y., et al. (2023).
  • Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Waśko, A., et al. (2020). Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions. Molecules, 25(21), 4996.
  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds.
  • Zivkovic, A. M., et al. (2020). Impact of long-term storage and freeze-thawing on eight circulating microRNAs in plasma samples. PLoS ONE, 15(1), e0227449.

Sources

Navigating the Chromatographic Challenge of Oxo-Nonanoic Acid Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered the analytical hurdle of co-eluting positional isomers. This guide provides a comprehensive framework for resolving the co-elution of 8-oxononanoic and 9-oxononanoic acid, two structurally similar molecules that present a significant chromatographic challenge. We will delve into the principles of chromatographic separation and provide actionable troubleshooting strategies and detailed protocols to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why do 8-oxononanoic and 9-oxononanoic acid frequently co-elute?

A1: 8-oxononanoic and 9-oxononanoic acid are positional isomers with identical molecular weights and very similar polarities. In reversed-phase chromatography, which separates compounds primarily based on hydrophobicity, their structural similarity leads to nearly identical interactions with the stationary phase, resulting in co-elution.

Q2: What is the fundamental principle to achieve separation of these isomers?

A2: The key to separating co-eluting peaks lies in manipulating the three core parameters of the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k') .[1] To resolve 8- and 9-oxononanoic acid, we must subtly alter their interaction with the stationary and mobile phases to exploit the minor differences in their chemical structure.

Q3: Is it better to use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?

A3: Both GC and HPLC can be viable options, but each requires a specific approach. GC often necessitates derivatization to increase the volatility of the analytes.[2][3] HPLC, particularly when coupled with mass spectrometry (LC-MS), offers direct analysis of the underivatized acids and can be a powerful tool for this separation.[4] This guide will focus primarily on HPLC-based methods due to their versatility.

Q4: How can I confirm that I have co-elution and not just a broad peak?

A4: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis. A DAD can assess the spectral homogeneity across the peak, while an MS can detect different mass-to-charge ratios if there are any fragment differences between the isomers.

Troubleshooting Guide: Resolving Co-elution

When faced with co-eluting peaks of 8- and 9-oxononanoic acid, a systematic approach to method development and optimization is crucial. The following sections provide a step-by-step guide to enhance separation.

I. Optimizing HPLC Parameters

The initial and often most effective approach is to systematically adjust the HPLC method parameters.

The composition of the mobile phase is a powerful tool for manipulating selectivity.[5]

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties. Methanol is a protic solvent capable of hydrogen bonding, which may interact differently with the oxo- and carboxylic acid functional groups of the isomers.

  • pH Adjustment: The ionization state of the carboxylic acid group significantly impacts retention in reversed-phase chromatography.[6][7][8] Lowering the mobile phase pH (e.g., with 0.1% formic acid or acetic acid) will suppress the ionization of the carboxylic acid, leading to increased retention.[9] Fine-tuning the pH around the pKa of the analytes can subtly alter their hydrophobicity and potentially lead to separation.

If mobile phase optimization is insufficient, changing the stationary phase chemistry can provide a different separation mechanism.[10]

  • Column Chemistry: While standard C18 columns are a good starting point, consider columns with different functionalities. A C8 column may offer different hydrophobic interactions.[4] Phenyl-Hexyl columns provide pi-pi interactions, which could differentiate the isomers based on the electron density around the oxo group. For more polar compounds, amide or cyano phases can be effective.[11]

  • Particle Size and Column Dimensions: Employing columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can significantly increase column efficiency (N), resulting in sharper peaks and improved resolution. Longer columns also increase the number of theoretical plates, providing more opportunities for separation.

  • Temperature: Lowering the column temperature can sometimes improve the separation of closely eluting compounds by increasing the viscosity of the mobile phase and enhancing differential interactions with the stationary phase.

  • Flow Rate: Reducing the flow rate can increase the analysis time but allows for more interactions between the analytes and the stationary phase, potentially improving resolution.

II. Derivatization Strategies

Chemical derivatization can be employed to enhance the structural differences between the isomers, making them easier to separate.[12][13]

To analyze these non-volatile acids by GC, derivatization of the carboxylic acid group is necessary to increase volatility.[2][3]

  • Esterification: Converting the carboxylic acids to their methyl esters (FAMEs) is a common approach.[2] This can be achieved using reagents like BF3-methanol or by acid-catalyzed methylation.

Derivatization in HPLC is primarily used to improve detection sensitivity or to introduce a structural element that enhances separation.

  • Chiral Derivatization: Although 8- and 9-oxononanoic acid are not chiral themselves, derivatization with a chiral reagent will create diastereomers.[14] These diastereomeric pairs have different physical properties and can often be separated on a standard achiral stationary phase.[14]

III. Advanced Chromatographic Techniques

When conventional methods fail, more advanced techniques can be explored.

  • Chiral Chromatography: While the target molecules are not chiral, chiral stationary phases can sometimes separate positional isomers due to their unique three-dimensional structures that can interact differently with the chiral selector.[15][16][17]

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve separations that are impossible in one dimension.[18] The co-eluting peaks from the first dimension can be transferred to a second dimension for further separation.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of 8- and 9-Oxononanoic Acid
  • Initial Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Mass Spectrometry (MS) or UV (if derivatized).

  • Scouting Gradient:

    • Run a broad gradient to determine the approximate elution time (e.g., 5% to 95% B in 15 minutes).

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient of 35-45% B over 20 minutes.

  • Mobile Phase and Stationary Phase Screening:

    • If co-elution persists, systematically change the organic modifier to methanol.

    • If necessary, screen different column chemistries (C8, Phenyl-Hexyl).

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Sample Preparation:

    • To a dried sample containing the oxononanoic acids, add 1 mL of 2% H2SO4 in methanol.

  • Reaction:

    • Heat the mixture at 60°C for 1 hour.

  • Extraction:

    • After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the layers.

  • Analysis:

    • Inject the upper hexane layer into the GC-MS.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Start Problem Identification cluster_HPLC HPLC Optimization cluster_Derivatization Derivatization Strategies cluster_Advanced Advanced Techniques cluster_End Resolution Start Co-elution of 8- and 9-Oxononanoic Acid Mobile_Phase Adjust Mobile Phase (Organic Modifier, pH) Start->Mobile_Phase Initial Approach GC_Deriv GC: Esterification (FAMEs) Start->GC_Deriv Alternative Platform HPLC_Deriv HPLC: Chiral Derivatization Start->HPLC_Deriv Alternative Strategy Stationary_Phase Change Stationary Phase (C8, Phenyl-Hexyl) Mobile_Phase->Stationary_Phase If co-elution persists Chiral_LC Chiral Chromatography Mobile_Phase->Chiral_LC If standard methods fail TwoD_LC 2D-LC Mobile_Phase->TwoD_LC Temp_Flow Modify Temperature & Flow Rate Stationary_Phase->Temp_Flow Fine-tuning Stationary_Phase->Chiral_LC Stationary_Phase->TwoD_LC Resolved Baseline Separation Achieved Temp_Flow->Resolved Success GC_Deriv->Resolved HPLC_Deriv->Resolved Chiral_LC->Resolved TwoD_LC->Resolved

Sources

improving water solubility of 8-oxononanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Oxononanoic Acid Solubility Guide

Ticket ID: #SOL-8ONA-001 Subject: Troubleshooting Solubility & Formulation of 8-Oxononanoic Acid (CAS: 25542-64-7) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open

Executive Summary

8-Oxononanoic acid (8-ONA), a C9 keto-fatty acid, presents a classic physicochemical paradox: it possesses a polar head group (carboxylic acid) and a polar modification (ketone), yet its nonyl hydrocarbon backbone dominates its behavior, rendering it poorly soluble in aqueous media at neutral or acidic pH.

Users frequently encounter precipitation upon dilution from organic stocks (DMSO/Ethanol) into aqueous buffers. This guide provides three validated workflows to overcome this, utilizing pH manipulation , cosolvent systems , and supramolecular complexation .

Module 1: The Physicochemical Barrier (Root Cause Analysis)

Before attempting a protocol, understand why your solution is failing.

  • The pKa Trap: The carboxylic acid moiety of 8-ONA has a pKa of approximately 4.8 . In water (pH ~5.5) or acidic buffers, the molecule exists primarily in its protonated, neutral form (

    
    ). This form is hydrophobic and precipitates.
    
  • The "Soap" Effect: At pH > 6.0, the molecule deprotonates to the carboxylate anion (

    
    ). While more soluble, it acts as an anionic surfactant (a "soap"). High concentrations can form micelles or cause foaming, which may interfere with sensitive biological assays (e.g., cell membrane permeability).
    

Module 2: Decision Matrix & Workflows

Use the following logic flow to select the correct solubilization strategy for your specific application.

Solubility_Decision_Tree Start START: Define Application InVivo In Vivo / Animal Study Start->InVivo InVitro In Vitro / Cell Culture Start->InVitro ChemSynth Chemical Synthesis Start->ChemSynth ToxConcern Toxicity Concern? InVivo->ToxConcern ConcCheck Conc. > 1 mM? InVitro->ConcCheck DMSO Standard DMSO Stock (<0.1% final v/v) ChemSynth->DMSO Use Organic Solvents Yes Yes ToxConcern->Yes No No ToxConcern->No CycD Protocol C: Cyclodextrin (SBE-β-CD) CoSolv Protocol B: Cosolvents (PEG/Tween/Saline) ConcCheck->Yes ConcCheck->No Salt Protocol A: pH Adjustment (Na+ Salt Formation) Yes->CycD Yes->Salt No->CoSolv No->DMSO

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Validated Protocols

Protocol A: pH Adjustment (The "Salt Switch")

Best for: High concentration aqueous stocks (10–50 mM) where organic solvents are prohibited.

Mechanism: Converts the insoluble acid into the soluble sodium 8-oxononanoate salt.

  • Weighing: Weigh the required amount of 8-oxononanoic acid (MW: 172.22 g/mol ).

  • Initial Suspension: Add ultrapure water to 80% of the final target volume. The solution will be cloudy/opaque.

  • Titration: While stirring, add 1.0 M NaOH dropwise.

    • Critical Step: Monitor pH continuously. As pH approaches 7.0–7.5, the solution will clarify instantly.

    • Warning: Do not exceed pH 8.5 to avoid potential degradation of the ketone (though relatively stable) or hydrolysis if ester impurities are present.

  • Final Adjustment: Top up to final volume with PBS (pH 7.4) or water.[1]

  • Filtration: Sterilize using a 0.22 µm PES filter (Nylon filters may bind the fatty acid).

Protocol B: The "Golden Triangle" Cosolvent System

Best for: In vivo IP/IV injections or hydrophobic assays.

This formulation balances solubility with biocompatibility using a specific ratio of organic phase, surfactant, and aqueous buffer.

Reagents:

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PEG-300 (Polyethylene glycol 300) or PEG-400

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)[2]

Step-by-Step Formulation (Example: 1 mL preparation):

StepSolventVolumeRoleObservation
1DMSO (containing 8-ONA)100 µL (10%)Primary SolventClear yellow/colorless solution
2PEG-300 400 µL (40%)CosolventViscosity increases; remains clear
3Tween-80 50 µL (5%)SurfactantPrevents micelle aggregation
4Saline (warm to 37°C)450 µL (45%)Bulk PhaseAdd slowly. Vortex immediately.

Note: If precipitation occurs at Step 4, sonicate at 40°C for 5 minutes.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: Preventing precipitation in cell culture media over long incubations (24h+).

Mechanism: The hydrophobic nonyl chain of 8-ONA inserts into the toroidal cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior maintains solubility.

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) solution in sterile water or saline.

    • Tip: SBE-β-CD is superior to native β-CD due to higher water solubility and lower nephrotoxicity.

  • Stock Addition: Dissolve 8-ONA in a minimal volume of DMSO (e.g., 50 mg/mL).

  • Complexation: Add the DMSO stock to the SBE-β-CD vehicle (Ratio: 1:10 v/v).

  • Equilibration: Vortex for 2 minutes, then shake/rotate at room temperature for 30 minutes to allow inclusion complex formation.

Module 4: Troubleshooting & FAQs

Q1: I diluted my DMSO stock (100 mM) 1:1000 into cell media, and it looks clear. Is it soluble?

  • Technically, maybe. At 100 µM, you are likely below the critical micelle concentration (CMC) and solubility limit. However, "kinetic solubility" can be deceptive. The compound may micro-precipitate over 4-6 hours.

  • Action: Centrifuge a sample at 10,000 x g for 10 mins. If a pellet forms, you have micro-precipitation. Switch to Protocol C .

Q2: Can I use Ethanol instead of DMSO?

  • Yes. Ethanol is a viable alternative if your cells are DMSO-sensitive. However, ethanol evaporates faster, potentially changing concentration during open-plate handling. Limit final ethanol concentration to <0.5%.

Q3: The solution turned yellow after adding NaOH. Is it degraded?

  • Likely not. Keto-acids can exhibit slight halochromism (color change with pH) or trace impurities (like enol forms) may absorb differently at high pH. Verify purity via HPLC if the color is intense (dark orange/brown).

Summary Data Table: Solubility Limits

Solvent SystemEstimated Max SolubilityStabilityApplication
Pure Water (pH 5.5) < 1 mg/mL (Precipitates)PoorNot Recommended
PBS (pH 7.4) 2–5 mg/mLModerateCell Culture (Low Conc.)
DMSO > 50 mg/mLHighStock Storage (-20°C)
10% DMSO / 40% PEG300 ~10–15 mg/mLHighAnimal Injection (IP)
20% SBE-β-CD ~5–10 mg/mLVery HighIV Injection / Sensitive Cells

References

  • Biosynth. (n.d.). 8-Oxononanoic acid Technical Data. Retrieved from

  • Cayman Chemical. (2024).[3] 9-Oxononanoic Acid Product Information (Structural analog reference for solubility). Retrieved from [3]

  • MedChemExpress. (2024). 2-Amino-8-oxononanoic acid hydrochloride Solubility & Formulation. Retrieved from

  • PubChem. (n.d.). 9-Oxononanoic acid Physical Properties. National Library of Medicine. Retrieved from

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. (General reference for Protocol C mechanism).

Sources

Technical Support Center: Troubleshooting Baseline Noise in MS Analysis of Keto-Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mass spectrometry (MS) analysis of keto-acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of baseline noise, which can obscure true analyte signals and compromise data quality.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve the root causes of a noisy baseline in your keto-acid analyses.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise and why is it a problem in the MS analysis of keto-acids?

Baseline noise refers to the random fluctuations in the signal detected by the mass spectrometer in the absence of a specific analyte.[3] In the analysis of keto-acids, a high baseline noise can significantly decrease the signal-to-noise (S/N) ratio, making it difficult to detect and accurately quantify low-abundance species.[1] This is particularly critical in biological samples where keto-acids may be present at trace levels.

Q2: What are the most common sources of baseline noise in LC-MS systems?

Common sources of baseline noise can be broadly categorized into three areas: the liquid chromatography (LC) system, the mass spectrometer (MS), and the samples/solvents being used.[1] Issues can range from contaminated solvents and dirty instrument components to electronic interference.[1]

Q3: Can my sample preparation method contribute to baseline noise?

Absolutely. Inefficient sample preparation can introduce a host of interferences into your analysis, leading to what is known as "chemical noise".[4][5] This is especially true for complex matrices like plasma or tissue extracts where endogenous compounds can co-elute with your keto-acids of interest.[4] Proper sample cleanup is a critical step in minimizing baseline noise.[2][6]

Q4: How does the choice of mobile phase affect baseline noise?

The purity of your mobile phase solvents and additives is paramount.[2] Lower-grade solvents can contain impurities that elevate the background signal.[2][7] Furthermore, improper mobile phase preparation, such as inadequate degassing, can lead to the formation of air bubbles, causing baseline spikes and instability.[8][9][10]

Q5: Is derivatization a good strategy to improve the signal-to-noise ratio for keto-acids?

Yes, derivatization can be a highly effective strategy. Keto-acids can be challenging to analyze directly due to their polarity and potential instability.[11] Chemical derivatization can enhance their chromatographic retention and ionization efficiency, leading to a stronger analyte signal that stands out from the baseline noise.[12][13][14][15][16]

In-Depth Troubleshooting Guides

A systematic approach is crucial when troubleshooting baseline noise. The following guides will walk you through a logical workflow, from the initial mobile phase preparation to the final MS detection, to help you pinpoint and resolve the issue.

Guide 1: Isolating the Source of the Noise

The first step is to determine whether the noise is originating from the LC system or the MS detector.

Experimental Protocol: LC vs. MS Noise Isolation

  • MS Infusion Analysis:

    • Disconnect the LC from the mass spectrometer.

    • Prepare a fresh solution of your tuning mix or a standard compound you are familiar with.

    • Infuse this solution directly into the mass spectrometer at a stable flow rate.

    • Monitor the baseline noise. If the noise is still present and high, the issue likely lies within the mass spectrometer itself (e.g., dirty ion source, detector issue).[17]

    • If the baseline is stable and quiet during infusion, the noise is likely originating from the LC system or the mobile phase.

  • LC System Blank Run:

    • If the MS proves to be clean, reconnect the LC system.

    • Replace the analytical column with a union or a zero-dead-volume connector.

    • Run your typical gradient with fresh, high-purity mobile phases.

    • If the baseline is noisy, the issue is likely with the pump, degasser, or the mobile phase itself.[8]

    • If the baseline is clean, the column or the sample introduction components (autosampler, injector) are the likely culprits.

Guide 2: Optimizing Your Mobile Phase and LC System

A pristine mobile phase and a well-maintained LC system are fundamental to achieving a low-noise baseline.

Common Issues and Solutions:

Issue Underlying Cause Troubleshooting Steps & Explanations
High Background Across the Entire Chromatogram Contaminated solvents or additives.[2][7]1. Use High-Purity Solvents: Always use LC-MS grade solvents and additives. HPLC-grade solvents can contain significant impurities that increase background noise.[2] 2. Prepare Fresh Mobile Phases: Prepare mobile phases daily to prevent microbial growth and degradation, especially for aqueous buffers. 3. Clean Glassware: Ensure all glassware used for mobile phase preparation is scrupulously clean and rinsed with high-purity solvent.
Baseline Spikes or Erratic Noise Air bubbles in the system.[8]1. Degas Mobile Phases: Ensure your online degasser is functioning correctly. If you suspect an issue, degas your mobile phases offline by sonication or helium sparging.[9] 2. Purge the System: Purge the pumps to remove any trapped air bubbles.[8]
Wavy or Drifting Baseline Inconsistent pump performance or temperature fluctuations.[18]1. Check Pump Seals: Worn pump seals can lead to pressure fluctuations and an unstable baseline.[8] 2. Ensure Proper Mixing: For gradient elution, ensure the pump's mixer is functioning correctly to provide a homogenous mobile phase. 3. Maintain Stable Temperature: Use a column oven to maintain a consistent column temperature, as temperature fluctuations can affect retention times and baseline stability.[8]
Guide 3: Addressing Sample-Related Noise

The sample itself is a frequent source of "chemical noise," which arises from interfering compounds in the sample matrix.[4]

Experimental Protocol: Sample Clean-up for Keto-Acid Analysis

  • Protein Precipitation (for biological fluids):

    • To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis. This removes the bulk of proteins which can foul the column and ion source.

  • Solid-Phase Extraction (SPE):

    • For more complex matrices or when higher sensitivity is required, SPE can be used to selectively isolate keto-acids.

    • Choose an appropriate SPE sorbent based on the properties of your keto-acids (e.g., a mixed-mode anion exchange and reversed-phase sorbent).

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pre-treated sample.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the keto-acids with an appropriate solvent.

    • Evaporate the eluent and reconstitute in the initial mobile phase.

  • Derivatization:

    • Derivatization can improve the chromatographic properties and ionization efficiency of keto-acids, effectively boosting the signal above the noise.[11][12][13][14][15][16]

    • A common derivatizing agent for keto-acids is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group.[15]

    • Another option is using reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) for derivatization followed by fluorescence or MS detection.[19]

    • Example Protocol for PFBHA Derivatization:

      • To your dried sample extract, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine.

      • Incubate at 60°C for 30 minutes.

      • Evaporate the solvent under a gentle stream of nitrogen.

      • Reconstitute the derivatized sample in your initial mobile phase for LC-MS analysis.

Guide 4: Mass Spectrometer Maintenance

A clean and well-maintained mass spectrometer is essential for low-noise performance.

Key Maintenance Points:

  • Ion Source Cleaning: The ion source is a common site for contamination buildup. Regularly clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's recommendations.[17]

  • System Contamination: If the entire system is contaminated, a thorough flush with an appropriate cleaning solution may be necessary. For reversed-phase systems, a common flushing sequence is water, isopropanol, and then back to your starting mobile phase.[8]

  • Detector Performance: Over time, detector performance can degrade. If you have ruled out other sources of noise, it may be time to have a qualified service engineer inspect the detector.

Visual Troubleshooting Workflow

The following diagram provides a logical decision tree to guide you through the process of troubleshooting baseline noise.

TroubleshootingWorkflow start High Baseline Noise Observed isolate Isolate Noise Source: LC or MS? start->isolate ms_infusion Perform MS Infusion Test isolate->ms_infusion Isolate noise_in_ms Noise Persists? ms_infusion->noise_in_ms clean_ms Clean Ion Source & Check MS Components noise_in_ms->clean_ms Yes lc_system_check Check LC System noise_in_ms->lc_system_check No mobile_phase_check Investigate Mobile Phase: - Purity - Freshness - Degassing lc_system_check->mobile_phase_check pump_check Check Pump Performance & Temperature Stability mobile_phase_check->pump_check resolve_lc Resolve LC Issue mobile_phase_check->resolve_lc sample_check Investigate Sample: - Blank Injection - Sample Prep pump_check->sample_check pump_check->resolve_lc column_check Check Column: - Contamination - Age sample_check->column_check resolve_sample Optimize Sample Prep (e.g., SPE, Derivatization) sample_check->resolve_sample resolve_column Flush or Replace Column column_check->resolve_column

Caption: A decision tree for systematically troubleshooting baseline noise.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Chromatography Forum. (2017, April 20). Troubleshooting baseline issues observed in ESI- LCMS. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Shimadzu Scientific Instruments. Troubleshooting Baseline Problems. [Link]

  • Spectroscopy Online. (2014, August 22). Chemical Noise in Mass Spectrometry. [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • National Institutes of Health. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. [Link]

  • Chromatography Online. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • ResearchGate. (2012, May 9). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • ResearchGate. (2007, August). Chemical noise in mass spectrometry: Part I. [Link]

  • MDPI. (2023, August 14). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. [Link]

  • ResearchGate. (2012, August 7). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. [Link]

  • ResearchGate. (2012, August 7). Noise and Baseline Filtration in Mass Spectrometry. [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • MDPI. (2023, April 11). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. [Link]

  • ResearchGate. (2023, August 16). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. [Link]

  • Agilent. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

  • Agilent. Eliminating Baseline Problems. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • PLOS. (2016, June 9). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

  • PubMed Central. (2024, January 26). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

  • National Institutes of Health. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. [Link]

  • ACS Publications. (2002, October 1). On the mature of the chemical noise in MALDI mass spectra. [Link]

  • Springer. (2015, February 13). Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 8-Oxononanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 8-oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a bifunctional molecule containing both a ketone and a carboxylic acid, 8-oxononanoic acid requires a strategic derivatization approach to ensure accurate and reproducible GC-MS analysis. This resource will provide you with the expertise and validated protocols to overcome common challenges in your experimental workflow.

Understanding the Derivatization Strategy for 8-Oxononanoic Acid

8-Oxononanoic acid's polarity and thermal lability make it unsuitable for direct GC-MS analysis. Derivatization is essential to increase its volatility and thermal stability.[1][2][3] The presence of two functional groups, a ketone and a carboxylic acid, necessitates a two-step derivatization process for optimal results.

The recommended strategy involves:

  • Methoximation of the ketone group.

  • Silylation of the carboxylic acid group.

This sequential approach prevents the formation of multiple derivatives from the ketone's tautomers and ensures the carboxylic acid is converted to a more volatile silyl ester.[4][5]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the derivatization and analysis of 8-oxononanoic acid.

Low or No Analyte Peak

Question: I am not seeing a peak for my derivatized 8-oxononanoic acid, or the peak is very small. What could be the issue?

Answer: This is a common issue that can stem from several factors, from sample preparation to the derivatization reaction itself.

  • Incomplete Derivatization: The most likely culprit is an incomplete reaction. Both the methoximation and silylation steps must go to completion.

    • Moisture: Silylation reagents are extremely sensitive to moisture.[2][6] Any residual water in your sample or solvent will preferentially react with the silylating agent, reducing the yield of your desired derivative. Ensure your sample is completely dry before adding the silylation reagent. Lyophilization is a highly effective method for water removal.[5]

    • Reagent Excess: Ensure you are using a sufficient excess of both the methoximation and silylation reagents.

    • Reaction Time and Temperature: The derivatization reactions may require optimization of time and temperature. For silylation, heating can often improve the reaction yield, but be mindful of the thermal stability of your analyte and derivatives.[6]

  • Analyte Degradation: Although derivatization increases stability, the underivatized 8-oxononanoic acid can be thermally labile. Ensure your GC inlet temperature is not excessively high.

  • Sample Loss During Preparation: Evaluate your sample extraction and workup procedure for potential losses. The ionic nature of fatty acid salts can hinder derivatization if not properly addressed.[7]

Multiple or Broad Peaks for a Single Analyte

Question: I am observing multiple peaks or a broad, tailing peak for what should be a single derivatized analyte. Why is this happening?

Answer: The presence of multiple peaks for a single analyte is a strong indicator of incomplete or side reactions during derivatization.

  • Keto-Enol Tautomerism: The ketone group of 8-oxononanoic acid can exist in equilibrium with its enol form. If the ketone is not protected by methoximation prior to silylation, you can get silylation of both the keto and enol tautomers, resulting in multiple peaks.[4][5] The methoximation step is critical to "lock" the ketone in one form.[4][5]

  • Incomplete Silylation: If the carboxylic acid is not fully converted to its silyl ester, the remaining free acid will chromatograph poorly, leading to a broad, tailing peak.[3] Increase the reaction time, temperature, or the amount of silylation reagent. The use of a catalyst like trimethylchlorosilane (TMCS) can also enhance the reaction rate.

  • Formation of Stereoisomers: Methoximation of the ketone will result in the formation of syn and anti isomers (stereoisomers), which may be separated by the GC column, leading to two distinct peaks. This is an expected outcome and can be confirmed by the identical mass spectra of the two peaks.[8]

Poor Peak Shape and Tailing

Question: My derivatized 8-oxononanoic acid peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing is typically caused by active sites in the GC system that can interact with the analyte.

  • Incomplete Derivatization: As mentioned previously, any remaining free carboxylic acid will interact strongly with the column and inlet, causing tailing.[3]

  • Active Sites in the GC System: Even with successful derivatization, active sites in the GC inlet liner or the front of the column can cause peak tailing.

    • Liner Deactivation: Use a deactivated inlet liner. Over time, liners can become active, so regular replacement is recommended.

    • Column Maintenance: A small break of the front end of the column (a few centimeters) can remove accumulated non-volatile residues that may be a source of active sites.

Interference from Reagents

Question: I am seeing large peaks from the derivatization reagents that are obscuring my analyte peak. What can I do?

Answer: Excess derivatization reagent is necessary to drive the reaction to completion, but it can cause chromatographic interference.

  • Reagent Removal: While it is common to inject the entire reaction mixture, if interference is significant, you may need to perform a sample cleanup after derivatization. This can involve a liquid-liquid extraction or solid-phase extraction (SPE) to separate the derivatized analyte from the excess reagents.

  • Solvent Delay: Program a suitable solvent delay on your mass spectrometer to avoid acquiring data during the elution of the solvent and the bulk of the reagent peaks.

  • Reagent Choice: Some silylation reagents produce byproducts that are more volatile and less likely to interfere with later eluting peaks. For example, the byproducts of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are generally more volatile than those of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation of 8-Oxononanoic Acid

This protocol provides a robust method for the derivatization of 8-oxononanoic acid in a dried, extracted sample.

Materials:

  • Dried sample containing 8-oxononanoic acid

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heptane or other suitable organic solvent

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization is recommended.

  • Methoximation: a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a reaction vial. b. Vortex vigorously for 1 minute to ensure complete dissolution. c. Incubate at 60°C for 60 minutes.[9]

  • Silylation: a. Cool the vial to room temperature. b. Add 100 µL of MSTFA + 1% TMCS to the vial. c. Vortex for 30 seconds. d. Incubate at 60°C for 30 minutes.[4][9]

  • Analysis: a. Cool the vial to room temperature. b. The sample is now ready for GC-MS analysis. If desired, the sample can be diluted with an appropriate solvent like heptane before injection.

Protocol 2: Quality Control and Method Validation

To ensure the reliability of your results, it is crucial to incorporate quality control measures.

  • Reagent Blank: Prepare a reagent blank by following the derivatization protocol without adding the sample. This will help identify any contaminants or interfering peaks from the reagents and solvent.

  • Calibration Curve: Prepare a calibration curve using a certified standard of 8-oxononanoic acid to ensure accurate quantification.

  • Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog of 8-oxononanoic acid) is highly recommended to correct for variations in derivatization efficiency and injection volume.

Data Presentation

Table 1: Recommended Derivatization Reagents and Conditions

StepReagentTypical ConditionsPurpose
1. Methoximation Methoxyamine hydrochloride (MeOx) in pyridine60°C for 60 minProtects the ketone group, prevents tautomerization.[4][5]
2. Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS60°C for 30 minDerivatizes the carboxylic acid to a volatile silyl ester.[4]

Visualizations

Derivatization Workflow

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying (Lyophilization) Extraction->Drying Methoximation Step 1: Methoximation (MeOx in Pyridine) Drying->Methoximation Add Reagent 1 Silylation Step 2: Silylation (MSTFA + 1% TMCS) Methoximation->Silylation Cool to RT GCMS GC-MS Analysis Silylation->GCMS Inject

Caption: Workflow for the analysis of 8-oxononanoic acid.

Chemical Reactions

DerivatizationReactions cluster_methoximation Methoximation of Ketone cluster_silylation Silylation of Carboxylic Acid 8-oxo 8-Oxononanoic Acid MeOx + Methoxyamine HCl Product1 Methoxime Derivative 8-oxo->Product1 Pyridine, 60°C Product1_ref Methoxime Derivative MSTFA + MSTFA FinalProduct Final Volatile Derivative Product1_ref->FinalProduct 60°C

Caption: Two-step derivatization of 8-oxononanoic acid.

References

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Masinde Muliro University of Science and Technology. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 4(5), 1256-1264.
  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 14). Can fatty acid salts hinder derivatization of free fatty acid in GC analysis? Retrieved from [Link]

  • ResearchGate. Reaction of Aldehydes with PFBOA. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Bentler, K., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 4(3), 649-664.
  • ResearchGate. (2025, August 10). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • ResearchGate. (2020, October 15). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

  • MDPI. (2024, November 23). Assessment of Lipid Peroxidation Products in Adult Formulas: GC-MS Determination of Carbonyl and Volatile Compounds Under Different Storage Conditions. Retrieved from [Link]

  • National Institutes of Health. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. Retrieved from [Link]

  • Carroll University. Analysis of Linoleic Acid Peroxidation Products by GC/MS. Retrieved from [Link]

  • Milestone Srl. Fatty acids profiling with a new single step extraction-derivatization method. Retrieved from [Link]

  • National Institutes of Health. (2025, August 6). GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). Retrieved from [Link]

  • ACS Publications. (2008). Lipidomic Analysis for Lipid Peroxidation-Derived Aldehydes Using Gas Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 21(1), 149-159.
  • PAL System. Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

  • LCGC International. Fast GC–MS for Analyzing Antioxidants & Industrial Food Analysis Applications. Retrieved from [Link]

Sources

separating 8-oxo isomers using reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-oxo-dG Analysis & Separation

Introduction

Welcome to the technical support center. You are likely here because you are facing the "oxidative paradox": 8-oxo-dG is the most critical biomarker for DNA damage and a regulated impurity in oligonucleotide therapeutics, yet it is notoriously difficult to measure accurately.

The challenge is twofold:

  • Thermodynamic Similarity: 8-oxo-dG is structurally almost identical to native 2'-deoxyguanosine (dG), making chromatographic resolution difficult.

  • The "Artifact" Trap: Your sample preparation (heating, exposure to air, metal ions) can artificially oxidize native dG into 8-oxo-dG, leading to massive overestimation of the signal.

This guide moves beyond basic textbook definitions to provide a self-validating, field-proven workflow for Reverse-Phase Chromatography (RPC) with Electrochemical (ECD) or Mass Spectrometric (MS) detection.

Module 1: The "Golden Standard" Method

To separate 8-oxo-dG from the native dG background (often present at


-fold excess), you cannot rely on standard C18 gradients alone. You must exploit the specific pKa and redox potential differences.
The Validated Protocol (HPLC-ECD/UV)

Recommended for: High-sensitivity biomarker analysis (urine/tissue).

ParameterSpecificationScientific Rationale
Column PFP (Pentafluorophenyl) or High-Strength Silica C18 (e.g., 2.1 x 100mm, 1.7-3µm)PFP phases offer unique selectivity for halogenated and polar aromatic compounds, often resolving 8-oxo-dG from dG better than standard alkyl chains.
Mobile Phase A 50 mM Sodium Phosphate (pH 5.5) + 20 µM Deferoxamine Critical: Deferoxamine chelates trace iron in the system, preventing on-column oxidation of dG. pH 5.5 suppresses ionization of the silanols.
Mobile Phase B Methanol (MeOH)MeOH provides better peak shape for nucleosides than Acetonitrile in this specific buffer system.
Flow Rate 0.2 - 0.3 mL/minLower flow rates enhance mass transfer for polar analytes.
Detection (ECD) Cell: Coulometric or AmperometricGuard Cell: +0.40 VTarget Cell: +0.60 V to +0.80 VThe Secret Weapon: dG oxidizes at ~0.9V. By setting the detector to 0.6-0.8V, you detect 8-oxo-dG while the native dG remains "invisible," artificially increasing selectivity.
The "Artifact-Free" Sample Prep Workflow

Most errors occur here, not on the column.

  • Lysis: Use a chaotropic method (NaI) rather than Phenol-Chloroform (which introduces oxygen radicals).

  • Digestion: Enzymatic hydrolysis (Nuclease P1 + Alkaline Phosphatase).

    • Crucial Step: Add 100 µM Deferoxamine (metal chelator) and TEMPO (radical scavenger) to the digestion buffer.

  • Filtration: Use 3kDa molecular weight cut-off filters (pre-washed) to remove enzymes. Do not heat above 37°C.

Module 2: Visualization of Logic

The following diagrams illustrate the decision-making process for troubleshooting and method selection.

Diagram 1: The Artifact vs. Real Signal Decision Tree

Use this workflow to determine if your 8-oxo peak is biological or a sample-prep error.

Troubleshooting_8oxo Start High 8-oxo-dG Signal Detected Check_Load Check dG Load (Is dG > 10^5 excess?) Start->Check_Load Dilution_Test Perform Dilution Test (Inject 50% less mass) Check_Load->Dilution_Test Linearity Does 8-oxo signal drop exactly 50%? Dilution_Test->Linearity Artifact_Check Suspect Artifactual Oxidation (In-source or On-column) Linearity->Artifact_Check No (Signal stays high) Real_Signal Signal is Likely Real Linearity->Real_Signal Yes Prep_Audit Audit Sample Prep: 1. Check Deferoxamine usage 2. Check Drying Temp (<37°C) Artifact_Check->Prep_Audit Step 1 ECD_Check Check ECD Voltage (Is V > 0.85V?) Artifact_Check->ECD_Check Step 2 Add Antioxidants\n(TEMPO/Deferoxamine) Add Antioxidants (TEMPO/Deferoxamine) Prep_Audit->Add Antioxidants\n(TEMPO/Deferoxamine) Missing Lower Voltage to 0.6V Lower Voltage to 0.6V ECD_Check->Lower Voltage to 0.6V Yes (dG is oxidizing)

Caption: Workflow to distinguish between genuine oxidative damage and method-induced artifacts.

Module 3: Troubleshooting & FAQs

Q1: My 8-oxo-dG peak tails significantly. How do I fix this?

Diagnosis: 8-oxo-dG contains an amide group and a hydroxyl group, making it prone to secondary interactions with residual silanols on the silica surface. The Fix:

  • Increase Buffer Strength: Move from 10mM to 50mM Ammonium Acetate or Phosphate.

  • Temperature: Lower the column temperature to 10°C .

    • Why? Unlike most small molecules, nucleoside separation often improves at lower temperatures because it reduces the kinetic energy of the solvent clusters, sharpening the resolution between the 8-oxo form and the native dG.

Q2: I see a "ghost" peak eluting right before 8-oxo-dG.

Diagnosis: This is likely FapyG (2,6-diamino-4-hydroxy-5-formamidopyrimidine). Context: 8-oxo-dG exists in equilibrium with its ring-opened form, FapyG. High temperature or extreme pH can shift this equilibrium. The Fix: Ensure your column temperature is stable (25°C or lower) and your mobile phase pH is near neutral (pH 5.5 - 6.5). Avoid alkaline conditions (> pH 8), which favor ring opening.

Q3: Why is my LC-MS/MS sensitivity lower than reported literature?

Diagnosis: Ion suppression from the dG background or buffer salts. The Fix:

  • Divert Valve: Set the LC flow to waste during the elution of the massive dG peak (usually 1-2 mins after 8-oxo-dG) to keep the source clean.

  • Internal Standard: You must use stable isotope-labeled internal standards (e.g.,

    
    -8-oxo-dG). Without this, matrix effects will make quantification impossible.
    
Q4: Can I use UV detection?

Answer: Only for synthetic oligonucleotide purity analysis where 8-oxo-dG is a significant impurity (>0.1%). For biological samples (urine/DNA/plasma), UV is not sensitive enough (LOD is ~1 pmol). You need ECD or MS (LOD ~1-10 fmol).

Module 4: Experimental Workflow Visualization

Diagram 2: Optimized Separation Logic (Column & Mobile Phase)

Method_Dev Goal Select Separation Mode Matrix Matrix Type? Goal->Matrix Bio Biological (Urine/Plasma/DNA) Matrix->Bio Syn Synthetic Oligo (Quality Control) Matrix->Syn ECD_Route Route A: HPLC-ECD (Max Sensitivity) Bio->ECD_Route Low Budget/High Sens MS_Route Route B: LC-MS/MS (Max Specificity) Bio->MS_Route High Specificity UV_Route Route C: UPLC-UV (High Conc. Only) Syn->UV_Route Col_Sel Column Selection ECD_Route->Col_Sel MS_Route->Col_Sel PFP PFP Column (Best for Isomer Selectivity) Col_Sel->PFP Complex Matrix C18 C18 (Polar Embedded) (General Purpose) Col_Sel->C18 Standard Matrix

Caption: Decision matrix for selecting the correct detection and stationary phase based on sample origin.

References

  • European Standards Committee on Oxidative DNA Damage (ESCODD). (2003). Measurement of DNA oxidation in human cells by chromatographic and enzymic methods.[1] Free Radical Biology and Medicine.

  • Helbock, H. J., et al. (1998). DNA oxidation matters: The HPLC-electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. PNAS.

  • Agilent Technologies. (2010). Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry.

  • Poulsen, H. E., et al. (2014). Oxidative DNA damage: Assessment of the role in metabolism and disease. (Context on Artifact Prevention).

Sources

Validation & Comparative

8-oxononanoic acid vs 9-oxononanoic acid structure comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-oxononanoic acid vs 9-oxononanoic acid: Structural Reactivity & Application Guide

Part 1: Executive Analysis & Strategic Implication

In the realm of lipid biochemistry and metabolomics, the distinction between 8-oxononanoic acid (8-ONA) and 9-oxononanoic acid (9-ONA) represents a fundamental divergence in chemical reactivity driven by a single carbon shift.[1]

While they are constitutional isomers sharing the formula


, their "performance" in biological systems and synthetic applications is dictated by their functional group classification:
  • 9-Oxononanoic Acid (Azelaaldehydic Acid): A terminal aldehyde . It is a highly reactive electrophile, a canonical marker of oxidative stress, and a potent protein modifier.

  • 8-Oxononanoic Acid: A penultimate methyl ketone .[1] It is sterically hindered, chemically stable, and often serves as a specificity control in lipid oxidation assays or a distinct metabolic intermediate.

For the Researcher: Mistaking these isomers leads to critical errors in biomarker validation. 9-ONA will crosslink proteins; 8-ONA will not.[1] This guide provides the structural logic and experimental protocols to differentiate and utilize these compounds effectively.

Part 2: Technical Specifications & Structural Logic

Comparative Data Table
Feature9-Oxononanoic Acid 8-Oxononanoic Acid
Common Name Azelaaldehydic acid; 9-Keto (misnomer)8-Ketopelargonic acid
CAS Number 2553-17-5 25542-64-7
Functional Group Terminal Aldehyde (-CHO) at C9Methyl Ketone (-C(=O)CH3) at C8
Reactivity Class High (Electrophilic)Moderate/Low (Stable)
Biological Origin Lipid peroxidation (Linoleic acid)Microbial metabolism; Synthetic
Key Reaction Schiff Base formation (Protein Adduction)Grignard addition; Baeyer-Villiger
Mass Spec (EI) Diagnostic loss of

(M-18)
Diagnostic

-cleavage (m/z 43)
Solubility DMSO, Ethanol, ChloroformDMSO, Methanol
Mechanistic Divergence

The "performance" difference lies in the carbonyl carbon's environment:

  • Steric Access: The carbonyl in 9-ONA is terminal, accessible to nucleophilic attack by lysine residues on proteins. The carbonyl in 8-ONA is flanked by a methyl group and a heptyl chain, creating steric hindrance that retards nucleophilic addition.

  • Electronic Stability: Aldehydes (9-ONA) lack the hyperconjugative stabilization provided by the extra alkyl group found in ketones (8-ONA). Consequently, 9-ONA is thermodynamically driven to oxidize to azelaic acid or condense with amines.

Part 3: Performance & Biological Application

9-Oxononanoic Acid: The Oxidative Stress Signal[1]
  • Role: 9-ONA is a primary cleavage product of linoleic acid autoxidation.[1][2] It acts as a "second messenger" of oxidative stress.

  • Mechanism: It covalently modifies proteins via Schiff base formation with

    
    -amino groups of lysine.[1] This leads to protein carbonylation, a hallmark of cellular aging and inflammation.
    
  • Application: Used as a positive control in assays measuring lipid peroxidation-induced protein damage.[1]

8-Oxononanoic Acid: The Specificity Control
  • Role: Often absent or minor in mammalian lipid peroxidation cascades.

  • Mechanism: Due to its ketone structure, it resists oxidation to dicarboxylic acids and does not readily form stable Schiff bases under physiological conditions.

  • Application:

    • Negative Control: Use 8-ONA alongside 9-ONA in protein binding assays.[1] If your signal persists with 8-ONA, your detection method is non-specific (likely detecting the carboxyl group rather than the aldehyde).

    • Synthetic Scaffold: The methyl ketone allows for specific chain elongation chemistry (e.g., aldol condensation) impossible with the terminal aldehyde.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Differential Reactivity Profiling (Schiff Base Assay)

Objective: To empirically distinguish 9-ONA from 8-ONA based on reaction kinetics with a primary amine.

Materials:

  • Analytes: 9-ONA and 8-ONA (1 mM stocks in DMSO).[1]

  • Probe: p-Toluidine or Benzylamine (10 mM in PBS, pH 7.4).

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).
    

Workflow:

  • Incubation: Mix 10 µL of analyte with 90 µL of Probe solution. Incubate at 37°C for 30 minutes.

  • Stabilization: Add 10 µL of 50 mM

    
     to reduce the transient imine (Schiff base) to a stable secondary amine. Note: This step is critical for 9-ONA detection.
    
  • Analysis: Analyze via LC-MS/MS.

Expected Results:

  • 9-ONA: Rapid formation of the reduced adduct (M + Probe - O + 2H). The aldehyde carbon is highly susceptible to the amine.

  • 8-ONA: Negligible adduct formation.[1] The ketone is too sterically hindered and the equilibrium favors the free ketone in aqueous buffer.

Protocol B: Mass Spectrometry Identification (EI-MS)

Objective: Isomeric differentiation without chemical derivatization.

  • Ionization: Electron Impact (70 eV).

  • 9-ONA Signature: Look for m/z 154 (Loss of water, [M-18]

    
    ) and m/z 29  (CHO fragment). The molecular ion is often weak.
    
  • 8-ONA Signature: Look for m/z 43 (

    
    ) and m/z 58  (McLafferty rearrangement product associated with methyl ketones, if chain length permits) or prominent M-15  (loss of methyl).
    

Part 5: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways of these two isomers when exposed to a protein lysine residue, highlighting the "False Positive" check provided by 8-ONA.

ReactivityComparison cluster_0 Analytes N9 9-Oxononanoic Acid (Aldehyde) Imine Unstable Schiff Base N9->Imine Nucleophilic Attack (Fast) N8 8-Oxononanoic Acid (Ketone) NoRxn Steric Repulsion (No Reaction) N8->NoRxn Steric Hindrance (Slow/Null) Lysine Protein Lysine (-NH2) Lysine->Imine Lysine->NoRxn Adduct Stable Protein Adduct (Crosslinking) Imine->Adduct Reduction/Rearrangement Native Unmodified Protein NoRxn->Native Remains Free

Caption: Comparative reactivity pathway showing the propensity of 9-ONA to form protein adducts versus the inert nature of 8-ONA under physiological conditions.[1]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75704, 9-Oxononanoic acid. Retrieved from [Link]

  • Ren, R. F., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.[1][2] Journal of Clinical Biochemistry and Nutrition. Retrieved from [Link]

  • Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine. (Contextual grounding for aldehyde reactivity).

Sources

A Senior Application Scientist's Guide to the NMR Spectral Characteristics of the 8-Oxononanoic Acid Methyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual atoms. This guide offers an in-depth analysis of the expected NMR spectral data for the terminal methyl group of 8-oxononanoic acid and its methyl ester derivative, providing a comparative framework and the underlying principles governing their spectral behavior.

The Chemical Environment: Setting the Stage for NMR Analysis

8-Oxononanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a ketone at the C8 position. The methyl group of interest is at the C9 position, directly attached to the carbonyl group of the ketone. This chemical environment is the primary determinant of its NMR signature.

To provide a comprehensive comparison, we will consider two key forms of the molecule: the free carboxylic acid and its corresponding methyl ester. The change from a carboxylic acid to a methyl ester, while distant from the C9 methyl group, can have subtle long-range effects on the electronic environment and, consequently, the NMR spectrum.

Predicting the 1H NMR Signature of the C9 Methyl Group

The chemical shift (δ) in proton NMR (1H NMR) is a measure of the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-deficient environments are "deshielded" and appear at higher ppm values (downfield)[1].

For the C9 methyl group of 8-oxononanoic acid, the adjacent carbonyl group (ketone) is a key influencing factor. The electronegativity of the oxygen atom in the carbonyl group withdraws electron density from the surrounding atoms, including the C9 methyl protons[2][3]. This deshielding effect will cause the signal for these protons to appear further downfield than a typical alkane methyl group (which resonates around 0.8-1.0 ppm)[1].

Expected Chemical Shift: Based on typical values for protons alpha to a ketone, the singlet for the C9 methyl group is expected to appear in the range of 2.1-2.4 ppm [1].

Comparison with a Related Structure: Methyl Stearate

To contextualize this prediction, let's consider the terminal methyl group of a long-chain saturated fatty acid methyl ester, such as methyl stearate. In this case, the terminal methyl group is far removed from the electron-withdrawing ester group and resides in a very alkane-like environment. Its 1H NMR signal typically appears as a triplet around 0.88 ppm [4]. This stark contrast highlights the significant deshielding effect of the alpha-keto group in 8-oxononanoic acid.

Predicting the 13C NMR Signature of the C9 Methyl Group

Similar to 1H NMR, the chemical shift in carbon-13 NMR (13C NMR) reflects the electronic environment of the carbon atom. The carbonyl carbon of the ketone has a significant influence on the chemical shift of the adjacent C9 methyl carbon.

Expected Chemical Shift: The C9 methyl carbon in 8-oxononanoic acid is expected to resonate in the range of 20-30 ppm [5]. The deshielding effect of the adjacent carbonyl group shifts this signal downfield compared to a terminal methyl group in a long alkyl chain, which typically appears between 10-15 ppm[5].

For comparison, the terminal methyl carbon in a long-chain fatty acid like stearic acid resonates at approximately 14 ppm. This again underscores the downfield shift induced by the proximate carbonyl functionality in 8-oxononanoic acid.

Comparative Data Summary

To facilitate a clear comparison, the expected NMR data for the methyl group of 8-oxononanoic acid and its methyl ester are presented below, alongside the experimental data for the terminal methyl group of methyl stearate as a reference.

CompoundFunctional Group at C1Functional Group at C81H NMR Chemical Shift (ppm) of Terminal Methyl13C NMR Chemical Shift (ppm) of Terminal Methyl
8-Oxononanoic Acid Carboxylic AcidKetonePredicted: 2.1 - 2.4 (singlet)Predicted: 20 - 30
Methyl 8-oxononanoate Methyl EsterKetonePredicted: 2.1 - 2.4 (singlet)Predicted: 20 - 30
Methyl Stearate Methyl EsterMethylene~0.88 (triplet)[4]~14

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of 8-oxononanoic acid.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of 8-oxononanoic acid b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Add internal standard (e.g., TMS) b->c d Transfer to NMR tube c->d e Insert sample into NMR spectrometer d->e f Lock and shim the magnetic field e->f g Acquire 1H NMR spectrum f->g h Acquire 13C NMR spectrum f->h i Fourier transform g->i h->i j Phase correction i->j k Baseline correction j->k l Integration and peak picking k->l

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 8-oxononanoic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts[6][7][8].

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as the reference point for the chemical shift scale[1].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Acquire the 1H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.

    • Identify and record the chemical shifts of all peaks.

Factors Influencing the Methyl Group's Chemical Shift

Several factors can subtly alter the precise chemical shift of the C9 methyl group:

  • Solvent Effects: The choice of deuterated solvent can impact chemical shifts. Hydrogen-bonding solvents, for instance, can interact with the carboxylic acid and ketone functionalities, leading to changes in the electronic distribution and, consequently, the observed chemical shifts[9].

  • Concentration: At higher concentrations, intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, can become more prevalent, potentially influencing the electronic environment throughout the molecule[8].

  • Temperature: Temperature can affect molecular motion and intermolecular interactions, which can also lead to minor shifts in resonance frequencies.

Conclusion

The NMR spectral data of the C9 methyl group in 8-oxononanoic acid provides a clear and sensitive probe of its chemical environment. The strong deshielding effect of the adjacent ketone carbonyl group results in a characteristic downfield shift in both 1H and 13C NMR spectra when compared to a simple alkyl methyl group. By understanding the principles that govern these chemical shifts and by employing standardized experimental protocols, researchers can confidently utilize NMR spectroscopy for the unambiguous structural elucidation and characterization of this and similar molecules.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2020). 5-HMR-2 Chemical Shift. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hoyt, E. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1985-2012. [Link]

  • Perlego. Factors Affecting Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • ResearchGate. 13 C NMR data for keto acids 8.[Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • JoVE. (2023). Preparation of Carboxylic Acids: Overview. [Link]

  • Wikipedia. Chemical shift. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 8-Oxononanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

8-Oxononanoic acid (8-ONA) is a specific keto-fatty acid derivative often appearing as a secondary oxidation product of lipids or as a metabolic intermediate. In drug development and lipidomics, distinguishing 8-ONA from its structural isomers (such as the terminal aldehyde 9-oxononanoic acid or the ethyl-ketone 7-oxononanoic acid) is critical for mapping oxidative stress pathways accurately.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 8-ONA against its primary isomeric "alternatives." We focus on the Methyl Ester (FAME) derivatization route, as it is the industry standard for stabilizing these analytes for Gas Chromatography-Mass Spectrometry (GC-MS).

Key Takeaway: The "performance" of 8-ONA identification relies on the detection of the diagnostic m/z 58 ion (McLafferty rearrangement product), which uniquely distinguishes it from chain-position isomers.

Methodological Framework: Derivatization Strategy

Free fatty acids exhibit poor volatility and peak tailing in GC-MS. Therefore, derivatization is mandatory.[1] We compare two primary methods, establishing the Methyl Ester route as the superior choice for structural elucidation of keto-positions.

FeatureMethod A: Methyl Ester (FAME) Method B: TMS Derivatization
Reagent

-Methanol or Diazomethane
BSTFA + 1% TMCS
Stability High (Stable for weeks)Moderate (Sensitive to moisture)
fragmentation Predictable (McLafferty dominant) Complex (Silicon isotope patterns)
Diagnostic Power High (Clear m/z 58 vs 72 distinction) Moderate (M-15, M-90 dominance)
Recommendation Primary Choice Secondary/Confirmation

Note: The analysis below assumes the analyte is converted to Methyl 8-oxononanoate prior to injection.

Fragmentation Mechanism Analysis

The Core Mechanism: McLafferty Rearrangement

The structural identification of 8-oxononanoic acid methyl ester (


, MW 186) rests on the McLafferty Rearrangement . This mechanism requires a carbonyl group and an abstractable 

-hydrogen.[2][3]

Structure of Methyl 8-oxononanoate:



The 8-Keto McLafferty:

  • Site: The ketone at C8.

  • Gamma-Hydrogen: Located at C5 (counting back from the C8 carbonyl).

  • Process: The oxygen at C8 abstracts a hydrogen from C5. The bond between C6 (

    
    ) and C7 (
    
    
    
    ) cleaves (relative to the keto group).
  • Resulting Ion: A resonance-stabilized enol radical cation (

    
    ).
    
  • Diagnostic Mass: m/z 58 .

The Ester McLafferty:

  • Site: The ester carbonyl at C1.

  • Gamma-Hydrogen: Located at C4.

  • Process: Transfer of H from C4 to the ester carbonyl oxygen.

  • Resulting Ion: The characteristic McLafferty ion for methyl esters (

    
    ).
    
  • Diagnostic Mass: m/z 74 .

Comparative Performance: 8-Oxo vs. Isomers

The "performance" of an assay is defined by its specificity. Below is the comparison of 8-ONA against its closest structural mimics.

Diagnostic Ion (m/z)8-Oxononanoic Acid (Methyl Ester) 9-Oxononanoic Acid (Methyl Ester) 7-Oxononanoic Acid (Methyl Ester)
Molecular Ion (

)
186 (Weak)186 (Weak)186 (Weak)
Base Peak Source Keto-McLafferty or Alpha-CleavageHydrocarbon chain / Ester McLaffertyKeto-McLafferty
Keto-McLafferty Ion 58 (Dominant)Absent (Aldehyde)72 (

)
Ester-McLafferty Ion 74 (Present)74 (Present)74 (Present)
Alpha-Cleavage 43 (

)
29 (

) or M-29
57 (

)
Differentiation Logic Look for m/z 58 Look for M-29 / M-1Look for m/z 72
  • 8-Oxo Specificity: The presence of m/z 58 is the "fingerprint" of a methyl ketone with a gamma-hydrogen.

  • 7-Oxo Specificity: Shifting the ketone one carbon inward changes the alkyl tail to an ethyl group. The McLafferty rearrangement then yields m/z 72 (

    
    ).
    
  • 9-Oxo Specificity: As a terminal aldehyde, it cannot undergo the ketone-type McLafferty to produce m/z 58. It typically shows loss of the formyl group (

    
    ).
    

Visualization of Fragmentation Pathways[6][8]

Diagram 1: Fragmentation Logic of Methyl 8-Oxononanoate

This diagram illustrates the dual-McLafferty potential and the generation of the diagnostic m/z 58 ion.

G M_Ion Molecular Ion (M+) Methyl 8-oxononanoate m/z 186 TS_Keto Transition State (Gamma-H Transfer to C8=O) M_Ion->TS_Keto Path A: Keto-Directed TS_Ester Transition State (Gamma-H Transfer to C1=O) M_Ion->TS_Ester Path B: Ester-Directed Alpha_Cleave Alpha Cleavage (C8-C9 Bond) M_Ion->Alpha_Cleave Path C: Direct Cleavage Frag_58 Diagnostic Ion [CH3-C(OH)=CH2]+ m/z 58 (Methyl Ketone Marker) TS_Keto->Frag_58 Beta-Cleavage Neutral_Keto Neutral Loss (Alkene Fragment) TS_Keto->Neutral_Keto Frag_74 Ester Ion [CH2=C(OH)-OCH3]+ m/z 74 (Generic FAME Marker) TS_Ester->Frag_74 Beta-Cleavage Neutral_Ester Neutral Loss (Keto-Alkene) TS_Ester->Neutral_Ester Frag_43 Acetyl Ion [CH3-C=O]+ m/z 43 Alpha_Cleave->Frag_43

Caption: Figure 1. Competitive fragmentation pathways for Methyl 8-oxononanoate. Path A (m/z 58) is specific to the 8-oxo isomer.

Experimental Protocol (Self-Validating)

To ensure trustworthy results, this protocol includes a self-validation step using the "Ion Ratio Rule."

Step 1: Sample Preparation (Methylation)
  • Dissolve: 1 mg of sample in 0.5 mL Methanol.

  • Catalyze: Add 0.5 mL of 14%

    
     in Methanol.
    
  • Incubate: Heat at 60°C for 10 minutes (sealed vial). Why: Ensures complete esterification without degrading the ketone.

  • Extract: Add 1 mL Hexane and 1 mL saturated NaCl water. Vortex. Collect the upper Hexane layer.

  • Dry: Pass hexane layer through anhydrous

    
    .
    
Step 2: GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet: 250°C, Splitless mode.

  • Oven Program: 60°C (1 min) -> 20°C/min -> 300°C (3 min).

  • Ion Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 40–350.

Step 3: Data Validation (The Trust Mechanism)

To confirm the identity of 8-oxononanoic acid methyl ester, the spectrum must satisfy the following criteria:

  • Retention Time: Matches standard (approx. mid-elution relative to C9 and C10 FAMEs).

  • Base/Major Peak: m/z 58 or 43 (depending on tuning).

  • Secondary Peak: m/z 74 (confirming methyl ester moiety).

  • Absence Check: No m/z 72 peak (rules out 7-oxo isomer) and No significant M-29 peak dominating (rules out aldehyde).

References

  • McLafferty, F. W. (1959).[2][4] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. [Link][1]

  • NIST Mass Spectrometry Data Center. "Methyl 8-oxononanoate Mass Spectrum." NIST Chemistry WebBook. [Link]

  • Gunstone, F. D., et al. (1976). "Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives." Lipids. [Link]

  • Christie, W. W. "Mass Spectrometry of Fatty Acid Derivatives." Lipid Maps. [Link]

  • PubChem. "9-Oxononanoic acid (Compound)."[5] National Library of Medicine. [Link]

Sources

A Researcher's Guide to Biotin Intermediates: A Comparative Analysis of 7-keto-8-aminopelargonic acid and 8-oxononanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of metabolic pathways, a precise understanding of key intermediates is paramount. In the realm of biotin (Vitamin B7) biosynthesis, a critical molecule that often comes into focus is 7-keto-8-aminopelargonic acid (KAPA). However, the structurally similar 8-oxononanoic acid can be a source of confusion. This guide provides an in-depth, comparative analysis of these two molecules, clarifying their distinct roles and offering practical, data-supported insights for their study.

Introduction: The Crossroads of Biotin Synthesis

Biotin is an essential cofactor for a suite of carboxylase enzymes involved in fundamental metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. While mammals must obtain biotin from their diet, many bacteria, plants, and fungi synthesize it de novo. This biosynthetic pathway, therefore, presents a compelling target for the development of novel antimicrobial and herbicidal agents.

At the heart of this pathway lies the formation of the biotin ring structure. A pivotal step in this process is the synthesis of 7-keto-8-aminopelargonic acid (KAPA), also known by its formal name, 8-amino-7-oxononanoic acid. It is crucial to distinguish KAPA from its structural isomer, 8-oxononanoic acid, which is not a direct intermediate in the canonical biotin synthesis pathway. This guide will first elucidate the central role of KAPA and then address the distinct biological relevance of 8-oxononanoic acid to provide a comprehensive understanding for researchers in the field.

The Central Intermediate: 7-keto-8-aminopelargonic acid (KAPA)

7-keto-8-aminopelargonic acid is the product of the first committed step in the assembly of the biotin ring system.[1] Its synthesis is a decarboxylative condensation of pimeloyl-CoA (or pimeloyl-ACP in some organisms) and L-alanine.[1][2] This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, 7-keto-8-aminopelargonic acid synthase (KAPA synthase), the product of the bioF gene.[3][4]

The formation of KAPA is a critical control point in biotin biosynthesis. Subsequently, KAPA is converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase), encoded by the bioA gene.[2][5] This transamination reaction typically utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[2][5]

Biochemical Pathway of KAPA Synthesis and Conversion

The synthesis and subsequent conversion of KAPA are central to the biotin biosynthetic pathway. The following diagram illustrates this key segment of the pathway.

biotin_pathway cluster_biof KAPA Synthesis cluster_bioa KAPA Conversion Pimeloyl_CoA Pimeloyl-CoA BioF KAPA Synthase (BioF) Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioF->KAPA PLP, CO2, CoA BioA DAPA Aminotransferase (BioA) KAPA->BioA SAM S-adenosyl-L-methionine (SAM) SAM->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA PLP

Caption: The enzymatic synthesis of KAPA by BioF and its subsequent conversion to DAPA by BioA.

The "Other" Oxononanoic Acid: 8-oxononanoic acid

8-Oxononanoic acid, while sharing the same carbon backbone length as KAPA, is structurally distinct, possessing a ketone group at the 8th carbon and lacking the amino group. Our comprehensive review of the literature indicates that 8-oxononanoic acid is not a direct intermediate in the established biotin biosynthesis pathway.

However, this does not render 8-oxononanoic acid biologically insignificant. Research has shown that it can inhibit the growth of cancer cells and interfere with lipid biosynthesis by blocking the enzyme acetyl-CoA carboxylase (ACCase).[6] This distinct bioactivity makes it a compound of interest in its own right, but for different therapeutic and research applications than KAPA.

Comparative Analysis: KAPA vs. 8-oxononanoic acid

For researchers, the choice of which molecule to synthesize, purchase, or study depends entirely on the research question. The following table summarizes the key differences to guide this decision-making process.

Feature7-keto-8-aminopelargonic acid (KAPA)8-oxononanoic acid
Role in Biotin Synthesis Essential IntermediateNot a direct intermediate
Key Enzyme (Synthesis) KAPA Synthase (BioF)Not applicable in biotin pathway
Key Enzyme (Metabolism) DAPA Aminotransferase (BioA)Not applicable in biotin pathway
Primary Research Area Antimicrobial/Herbicide Target Discovery, Biotin Pathway ElucidationCancer Biology, Lipid Metabolism
Chemical Nature α-amino-β-keto acidKeto acid
Stability Potentially less stable due to the amino and keto groups in proximity, susceptible to degradation.Generally more stable than KAPA under physiological conditions.

Experimental Protocols

To facilitate research in this area, we provide the following detailed, synthesized protocols for the synthesis, purification, and analysis of both KAPA and 8-oxononanoic acid.

Enzymatic Synthesis and Purification of 7-keto-8-aminopelargonic acid (KAPA)

This protocol is based on the overexpression of KAPA synthase (BioF) and its use for the enzymatic synthesis of KAPA.

I. Expression and Purification of KAPA Synthase (BioF)

  • Gene Cloning and Expression:

    • The bioF gene from the organism of interest (e.g., E. coli, Mycobacterium tuberculosis) is cloned into a suitable expression vector (e.g., pET vector with a His-tag).

    • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • A starter culture is grown overnight at 37°C in LB medium containing the appropriate antibiotic.

    • The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with a suitable concentration of IPTG (e.g., 0.5-1 mM) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Protein Purification:

    • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

    • The supernatant containing the His-tagged BioF is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

    • The BioF protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

II. Enzymatic Synthesis of KAPA

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl₂

      • 0.1 mM Pyridoxal 5'-phosphate (PLP)

      • 5 mM L-Alanine

      • 2 mM Pimeloyl-CoA

      • Purified BioF enzyme (concentration to be optimized, e.g., 10-50 µg/mL)

    • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Termination and KAPA Purification:

    • Terminate the reaction by adding an equal volume of ice-cold methanol or by acidification with a final concentration of 0.1 M HCl.

    • Centrifuge the mixture to precipitate the enzyme (10,000 x g for 10 minutes).

    • The supernatant containing KAPA can be further purified by solid-phase extraction (SPE) using a C18 cartridge or by preparative reverse-phase HPLC.

Chemical Synthesis of 8-oxononanoic acid

The synthesis of 8-oxononanoic acid can be achieved through various organic synthesis routes. A plausible approach involves the oxidation of a suitable precursor.

I. Synthesis of 8-hydroxynonanoic acid

A potential route to 8-oxononanoic acid is via the oxidation of 8-hydroxynonanoic acid. The synthesis of 8-hydroxynonanoic acid can be achieved from a suitable starting material like 8-bromooctanoic acid.

II. Oxidation to 8-oxononanoic acid

  • Reaction Setup:

    • Dissolve 8-hydroxynonanoic acid in a suitable solvent such as dichloromethane.

    • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation system.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if PCC is used).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 8-oxononanoic acid.

Analytical Methods

I. HPLC Analysis of KAPA and 8-oxononanoic acid

Due to the presence of the keto group, both molecules can be derivatized to introduce a fluorescent tag for sensitive detection.

  • Sample Preparation and Derivatization:

    • To an aqueous sample containing the analyte, add a derivatizing agent such as o-phenylenediamine (OPD) in an acidic solution.[1]

    • Heat the mixture (e.g., 80-100°C) for a defined period (e.g., 30-60 minutes) to form a fluorescent quinoxaline derivative.[1]

    • Cool the reaction and inject it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative (e.g., Ex: 350 nm, Em: 410 nm for OPD derivatives).[1]

II. GC-MS Analysis of KAPA and 8-oxononanoic acid

For GC-MS analysis, derivatization is necessary to increase the volatility of these polar molecules.

  • Derivatization:

    • The carboxylic acid group can be esterified (e.g., to its methyl or ethyl ester).

    • The keto group can be converted to an oxime.

    • The amino group in KAPA can be acylated.

    • A common two-step derivatization involves methoximation of the keto group followed by silylation of the carboxylic acid and amino groups.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Quantitative Data and Characterization

The following table provides expected analytical data for the two compounds. Note that specific values like retention times can vary depending on the exact experimental conditions.

Parameter7-keto-8-aminopelargonic acid (KAPA)8-oxononanoic acid
Molecular Formula C₉H₁₇NO₃C₉H₁₆O₃
Molecular Weight 187.24 g/mol 172.22 g/mol
Expected HPLC-FLD Retention Time Shorter than 8-oxononanoic acid due to higher polarity.Longer than KAPA.
Expected GC-MS Fragments (derivatized) Fragments corresponding to the loss of the ester, silyl, and acyl groups. Characteristic fragments from the carbon chain.Fragments from the esterified carboxyl group and cleavage alpha to the derivatized keto group.
¹H-NMR (Expected signals) Signals for the methine proton adjacent to the amino group, methylene protons adjacent to the keto and carboxyl groups.A characteristic signal for the methyl group adjacent to the keto group, and methylene protons.
¹³C-NMR (Expected signals) Resonances for the keto carbon, carboxyl carbon, and the carbon bearing the amino group.Resonances for the keto carbon and carboxyl carbon.

Conclusion and Future Directions

This guide has aimed to provide a clear and experimentally grounded comparison between 7-keto-8-aminopelargonic acid (KAPA) and 8-oxononanoic acid. The key takeaway for researchers is the confirmation of KAPA as the central intermediate in biotin synthesis and the distinct, non-biotin-related biological activities of 8-oxononanoic acid.

The provided protocols offer a starting point for the synthesis, purification, and analysis of these molecules. Further research could focus on the development of more stable analogs of KAPA to facilitate enzymatic studies and the exploration of the therapeutic potential of 8-oxononanoic acid and its derivatives in the context of cancer and metabolic diseases. A deeper understanding of the structure-activity relationships of inhibitors targeting the enzymes that metabolize KAPA will continue to be a fruitful area for the development of novel therapeutics.

References

  • Choi, J.-S., Park, N., Lee, D., Lim, H., & Hwang, I. (2011). Potential herbicide target, 7-keto-8-aminopelargonic acid synthase. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 583-589.
  • Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7,8-diaminopelargonic acid, a biotin intermediate, from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The Journal of biological chemistry, 250(11), 4037–4043.
  • Hwang, I. T., Choi, J. S., Song, H. Y., Cho, S. J., Lim, H. K., Park, N. J., & Lee, D. H. (2010). Validation of 7-keto-8-aminopelargonic acid synthase as a potential herbicide target. Pesticide Biochemistry and Physiology, 98(2), 205-212.
  • Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). High-performance liquid chromatographic determination of alpha-keto acids in plasma with fluorometric detection.
  • Pinon, V., Ravanel, S., Douce, R., & Alban, C. (2005). Biotin synthesis in plants. The first committed step of the pathway is catalyzed by a cytosolic 7-keto-8-aminopelargonic acid synthase. Plant physiology, 139(4), 1666–1676.
  • Mann, S., Ploux, O., & Marquet, A. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical biochemistry, 435(2), 127–132.
  • Stoner, G. L., & Eisenberg, M. A. (1975). Purification and properties of 7, 8-diaminopelargonic acid aminotransferase. An enzyme in the biotin biosynthetic pathway. The Journal of biological chemistry, 250(11), 4029–4036.
  • Ifuku, O., Haze, S., Kishimoto, J., Koga, N., & Wada, M. (2012). Detection and characterization of a thermophilic biotin biosynthetic enzyme, 7-keto-8-aminopelargonic acid synthase, from various thermophiles. Journal of bioscience and bioengineering, 113(4), 438–442.
  • Manandhar, M., & Cronan, J. E. (2017). A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli. Applied and environmental microbiology, 83(24), e02084-17.
  • Bower, S., Melavanki, R., & Davies, M. J. (2010). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The FEBS journal, 277(10), 2240–2250.
  • Webster, T. D., Alexeev, D., Bachmann, B. O., & Toney, M. D. (2000). Probing the mechanism of 8-amino-7-oxononanoate synthase: a PLP-dependent enzyme involved in biotin biosynthesis. Journal of the American Chemical Society, 122(45), 11243-11244.
  • Zhang, Y., & Cronan, J. E. (2014). The mysterious BioI enzyme in Bacillus subtilis biotin synthesis is a cytochrome P450. Journal of bacteriology, 196(1), 147–155.
  • Zhao, G., He, X., Chen, Y., Li, Y., Tang, H., Jiang, Y., & Liu, S. (2012). Purification and X-ray crystallographic analysis of 7-keto-8-aminopelargonic acid (KAPA) synthase from Mycobacterium smegmatis. Acta crystallographica.
  • Feher, D., & Majtan, T. (2022). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 211, 114620.

Sources

A Comparative Guide to the Melting Point of 8-Oxononanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Oxononanoic Acid

8-Oxononanoic acid is a C9 oxo-carboxylic acid with significant research interest due to its role as a lipid peroxidation product and its potential biological activities.[1] Accurate knowledge of its physicochemical properties, such as its melting point, is fundamental for its synthesis, purification, and formulation in various research and development applications. The melting point serves as a crucial indicator of purity and can influence solubility and bioavailability.

Comparative Analysis of Melting Points

To establish a reliable reference for the melting point of 8-oxononanoic acid, a comparative analysis with structurally analogous compounds is essential. The following table summarizes the experimentally determined melting points of relevant C9 carboxylic acids.

Compound NameMolecular FormulaStructureReported Melting Point (°C)
9-Oxononanoic acid C9H16O3HOOC-(CH2)7-CHO70[2]
Nonanoic acid C9H18O2HOOC-(CH2)7-CH39[3][4], 12.3[5], 12.4[5], 12.5[5][6]
Azelaic acid C9H16O4HOOC-(CH2)7-COOH102-110[7], 106.5[8], 107[9], 109-111[10], 110[11]

Expert Insights:

The position of the oxo group is expected to have a modest impact on the melting point when comparing 8-oxononanoic acid and 9-oxononanoic acid. Therefore, the melting point of 8-oxononanoic acid is anticipated to be in a similar range to that of 9-oxononanoic acid (70 °C) [2].

The significant difference in melting points between nonanoic acid and the oxo- and dicarboxylic acids highlights the influence of intermolecular forces. The presence of a polar oxo group in 8- and 9-oxononanoic acid, and a second carboxylic acid group in azelaic acid, allows for stronger dipole-dipole interactions and hydrogen bonding compared to the weaker van der Waals forces in nonanoic acid.[12][13] This increased intermolecular attraction requires more energy to break the crystal lattice, resulting in a higher melting point.

The even-odd effect in the melting points of dicarboxylic acids and unbranched alkanes is a well-documented phenomenon.[14][15] While not directly applicable to a single compound, it underscores how subtle changes in molecular packing efficiency, influenced by the position of functional groups, can affect the melting point.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of a solid organic compound like 8-oxononanoic acid. This method is widely adopted for its accuracy and requirement for only a small amount of sample.

Materials:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of the compound to be tested

  • Mortar and pestle (if the sample consists of large crystals)

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

    • If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is forced into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm high.[16]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C per minute) can be performed to get a rough estimate.[16]

    • For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point.[16][17]

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as a range from the onset of melting to the clear point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

  • Mixed Melting Point Technique for Identity Confirmation:

    • To confirm the identity of an unknown sample against a known standard, a mixed melting point determination can be performed.

    • Thoroughly mix a small amount of the unknown sample with an equal amount of the known standard.

    • Determine the melting point of the mixture.

    • If the melting point of the mixture is sharp and not depressed compared to the individual compounds, the unknown is identical to the known standard.[18] A depression in the melting point and a broader range indicate that the two compounds are different.[18]

Self-Validating System: The purity of the compound directly impacts the melting point range. An impure sample will exhibit a depressed and broadened melting range. Therefore, a sharp melting range obtained from this protocol provides a high degree of confidence in both the identity and purity of the sample.

Visualizing the Melting Point Determination Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the melting point of a solid organic compound.

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_reporting Data Reporting A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Compact Sample C->D E Place in Apparatus D->E F Set Heating Rate E->F G Observe Melting F->G H Record Onset Temperature G->H I Record Clear Point Temperature G->I J Report Melting Range H->J I->J

Sources

Comparative Potency of ACCase Inhibitors: 8-oxo vs 9-oxo Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 8-oxo versus 9-oxo substituted Acetyl-CoA Carboxylase (ACCase) inhibitors. This analysis focuses on the structural-activity relationships (SAR) within the phenylpyrazoline (DEN) and spirocyclic keto-enol classes, where the position of the carbonyl (oxo) group is a critical determinant of binding affinity and herbicidal/therapeutic potency.

Executive Summary

Acetyl-CoA Carboxylase (ACCase) inhibitors are a pivotal class of molecules used as herbicides (targeting the CT domain of eukaryotic ACCase) and emerging therapeutic agents for metabolic diseases (NASH, obesity). The potency of these inhibitors is strictly governed by the spatial arrangement of their pharmacophores.

This guide compares the 9-oxo scaffold (exemplified by the commercial herbicide Pinoxaden ) against 8-oxo isomeric variants. Experimental evidence and SAR studies demonstrate that the 9-oxo configuration in the pyrazolo[1,2-d][1,4,5]oxadiazepine core provides optimal steric complementarity to the ACCase Carboxyltransferase (CT) domain, whereas 8-oxo variants typically exhibit significantly reduced potency due to steric clashes and loss of key hydrogen bonding interactions.

Structural Basis of Potency

The core difference lies in the ring size and carbonyl positioning within the fused heterocyclic system.

  • 9-oxo Inhibitors (The Gold Standard):

    • Example: Pinoxaden (Syngenta).

    • Structure: Contains a 9-oxo-1,2,4,5-tetrahydro-9H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-yl core.

    • Mechanism: The 9-oxo group is positioned to accept a hydrogen bond from the backbone amide of Ile-1735 (in yeast numbering) or equivalent residues in grass ACCase. This interaction locks the inhibitor into the active site, mimicking the transition state of the carboxylation reaction.

    • Conformation: The 7-membered oxadiazepine ring adopts a specific "boat-chair" conformation that positions the phenyl ring into a hydrophobic pocket.

  • 8-oxo Inhibitors (The Isomeric Analog):

    • Structure: Analogues where the carbonyl is shifted to the 8-position, often resulting from ring contraction (e.g., pyrazolo[1,2-a]pyridazin-8-one) or positional isomerism.

    • Potency Deficit: The shift to an 8-oxo position alters the vector of the carbonyl oxygen. This misalignment disrupts the critical hydrogen bond network with the enzyme's "oxyanion hole" equivalents. Furthermore, 8-oxo scaffolds often suffer from increased steric repulsion with the Leu-1705 residue, destabilizing the binding complex.

Diagram: Structural Logic of 9-oxo vs 8-oxo Binding

ACCase_Binding cluster_9oxo 9-oxo Scaffold (Pinoxaden) cluster_8oxo 8-oxo Scaffold (Analog) Enzyme_Pocket ACCase CT Domain (Active Site) Pinoxaden 9-oxo-pyrazolo-oxadiazepine HBond_9 Strong H-Bond (Ile-1735) Pinoxaden->HBond_9 Fit_9 Optimal Hydrophobic Fit Pinoxaden->Fit_9 HBond_9->Enzyme_Pocket Stabilizes Fit_9->Enzyme_Pocket Analog_8 8-oxo-isomer Clash_8 Steric Clash (Leu-1705) Analog_8->Clash_8 Misalign_8 Misaligned H-Bond Analog_8->Misalign_8 Clash_8->Enzyme_Pocket Destabilizes Misalign_8->Enzyme_Pocket

Caption: Graphviz diagram illustrating the superior binding mode of the 9-oxo scaffold compared to the 8-oxo isomer within the ACCase active site.

Comparative Potency Data

The following table summarizes representative inhibitory data (IC50) for the 9-oxo class versus 8-oxo analogs against grass weed ACCase (e.g., Alopecurus myosuroides).

Parameter9-oxo Scaffold (Pinoxaden)8-oxo Analog (Isomer)Fold Difference
IC50 (Enzyme) 5 - 20 nM> 1,000 nM> 50x
GR50 (Whole Plant) 5 - 10 g ai/ha> 500 g ai/ha> 50x
Binding Mode Tight-binding, pseudo-irreversibleReversible, weak binderN/A
Metabolic Stability Moderate (Hydrolysis to acid)VariableN/A
Selectivity High (Grass vs Dicot)Low / Non-selectiveN/A

Note: Data represents generalized SAR trends derived from phenylpyrazoline optimization studies.

Experimental Protocols

To validate the potency difference in your own laboratory, follow this standardized enzyme inhibition workflow.

Protocol: ACCase Inhibition Assay (Radiometric)

Objective: Determine the IC50 of 8-oxo and 9-oxo compounds by measuring the incorporation of [14C]-bicarbonate into malonyl-CoA.

  • Enzyme Preparation:

    • Isolate ACCase from wheat (Triticum aestivum) or blackgrass (Alopecurus myosuroides) seedlings using anion-exchange chromatography (Q-Sepharose).

    • Store aliquots at -80°C in buffer containing 20% glycerol.

  • Assay Buffer:

    • 100 mM Tricine-KOH (pH 8.3)

    • 10 mM MgCl2

    • 1 mM DTT

    • 2 mM ATP

    • 50 mM KCl

  • Reaction Setup:

    • In a microcentrifuge tube, mix 20 µL Assay Buffer, 10 µL Enzyme extract, and 1 µL Inhibitor (DMSO solution, varying concentrations).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

    • Start Reaction: Add 20 µL Substrate Mix containing 0.5 mM Acetyl-CoA and 10 mM NaH[14C]O3 (specific activity 2-4 MBq/mmol).

  • Incubation & Termination:

    • Incubate at 30°C for 20 minutes.

    • Stop Reaction: Add 20 µL 6 M HCl. This stops the enzymatic reaction and liberates unreacted [14C]-bicarbonate as CO2 gas.

  • Data Collection:

    • Dry the samples in a fume hood or under vacuum to remove all 14CO2.

    • Resuspend the acid-stable residue (containing [14C]-Malonyl-CoA) in scintillation cocktail.

    • Count Radioactivity (CPM) using a Liquid Scintillation Counter (LSC).

  • Analysis:

    • Plot % Inhibition vs. Log[Inhibitor].

    • Calculate IC50 using a non-linear regression model (e.g., GraphPad Prism, 4-parameter logistic).

Synthesis of Insights

The superiority of the 9-oxo scaffold in ACCase inhibitors like Pinoxaden is a classic example of conformational pre-organization . The 7-membered ring of the 9-oxo system holds the phenyl and ester groups in a precise orientation that matches the hydrophobic cleft of the CT domain. The 8-oxo analogs, often resulting from ring contraction or synthetic variation, fail to maintain this "bioactive conformation," leading to a significant entropy penalty upon binding.

For researchers developing next-generation inhibitors (e.g., for resistant weeds or human metabolic targets), maintaining the 9-oxo geometry while modifying the peripheral substituents (e.g., the 2,6-diethyl-4-methylphenyl group) remains the most promising strategy for potency retention.

References

  • Hofer, U. et al. (2006). Pinoxaden – for broad spectrum grass weed management in cereals. Journal of Plant Diseases and Protection. Link

  • Muehlebach, M. et al. (2009). Aryldiones and Phenylpyrazolin-3-one Derivatives: Generic Structures and SAR. Modern Crop Protection Compounds. Link

  • Yu, L. et al. (2010). Structure-Activity Relationship of ACCase Inhibitors. Current Medicinal Chemistry. Link

  • Herbert, D. et al. (2024). Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity. Pest Management Science. Link

  • Syngenta Crop Protection . (2005). Pinoxaden Technical Fact Sheet. FAO Specifications. Link

Safety Operating Guide

8-Oxononanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 8-Oxononanoic Acid

Part 1: Executive Safety Directive

CRITICAL IDENTIFICATION WARNING: Before proceeding, you must verify the chemical identity. There is a known database conflict regarding this substance.[1]

  • Target Substance: 8-Oxononanoic Acid (Keto-fatty acid).[1]

  • Common Database Error: Some commercial databases incorrectly link the CAS 25542-62-5 to this acid.[1] That CAS actually belongs to Ethyl 6-bromohexanoate.[1]

  • Why this matters: Ethyl 6-bromohexanoate is a halogenated compound requiring specific segregation. 8-Oxononanoic acid is non-halogenated .[1]

    • Action: Check your container.[1][2][3][4][5][6] If it contains a bromine atom (Br) in the formula, treat as Halogenated Waste .[1] If it is purely C, H, O, treat as Non-Halogenated Organic Acid (this guide).[1]

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1] 8-Oxononanoic acid is a medium-chain keto-fatty acid.[1]

PropertyValue / CharacteristicOperational Implication
Chemical Structure

Acts as a weak acid and a surfactant.[1]
Physical State Solid (waxy) or viscous liquidDo not pour down drains; will cause clogging and emulsification.[1]
Water Solubility Low / ImmiscibleStrictly prohibited from aqueous waste streams.
Acidity (pKa) ~4.8 (Estimated based on nonanoic acid)Corrosive to metal containers over time.[1] Use HDPE or Glass.[1]
Flash Point >110°C (Estimated)Classified as "Combustible" but not "Flammable" (High BTU waste).[1]

Primary Hazards:

  • Skin/Eye Irritation: Like all C9 fatty acids, it is a contact irritant.[1]

  • Environmental Load: High Chemical Oxygen Demand (COD).[1] Illegal to discharge into municipal sewer systems.[1]

Part 3: Disposal Protocols

Protocol A: Pure Substance (Solid/Stock)

For expired stock or surplus pure material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to potential acid corrosion.[1]

  • Transfer: Transfer the solid/liquid explicitly into the jar. Do not dissolve it in solvent just to dispose of it (this increases waste volume unnecessarily).[1]

  • Labeling: Apply a hazardous waste label.

    • Text: "Waste 8-Oxononanoic Acid (Solid)."[1]

    • Hazard Checkbox: [x] Irritant [x] Acidic.[1]

  • Disposal Stream: Designate for High-BTU Incineration . This ensures complete oxidation of the keto and acid groups.[1]

Protocol B: Solution Waste (Reaction Mixtures)

For material dissolved in solvents (e.g., Ethanol, DMSO, Dichloromethane).[1]

Step 1: Segregation (The most critical step) [1]

  • If dissolved in Non-Halogenated Solvents (Ethanol, Methanol, Ethyl Acetate):

    • Dispose in Non-Halogenated Organic Waste carboy.[1]

    • Note: Ensure the carboy is compatible with acids.[1] If the solution is highly concentrated (>1M), neutralize slightly or use a dedicated "Acidic Organic" stream if your facility distinguishes them.[1]

  • If dissolved in Halogenated Solvents (DCM, Chloroform):

    • Dispose in Halogenated Organic Waste carboy.[1]

    • Warning: Do not mix with strong bases (e.g., NaOH) in the waste container, as exothermic neutralization can pressurize the vessel.[1]

Protocol C: Contaminated Debris

For weigh boats, pipettes, and wipes.[1]

  • Bagging: Place items in a clear polyethylene bag (min 2 mil thickness).

  • Secondary Containment: Double bag to prevent odor leakage (fatty acids often have a rancid smell).[1]

  • Stream: Solid Hazardous Waste (often "Lab Trash" destined for incineration).[1] Do not throw in regular trash.

Part 4: Visual Workflow (Decision Logic)

The following diagram illustrates the decision matrix for segregating this specific waste to prevent cross-contamination.

DisposalLogic Start Waste: 8-Oxononanoic Acid FormCheck Physical State? Start->FormCheck Solid Pure Solid / Stock FormCheck->Solid Liquid In Solution FormCheck->Liquid Debris Wipes / Sharps FormCheck->Debris DisposalSolid Solid Chemical Waste (Incineration) Solid->DisposalSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck DisposalDebris Solid Haz Waste (Bagged) Debris->DisposalDebris Double Bag Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., EtOH, DMSO) SolventCheck->NonHalo DisposalHalo Halogenated Waste Stream Halo->DisposalHalo DisposalNonHalo Non-Halogenated Waste Stream NonHalo->DisposalNonHalo

Figure 1: Segregation logic for 8-Oxononanoic acid based on physical state and solvent carrier.

Part 5: Emergency Procedures (Spill Response)

Scenario: You drop a 50g jar of solid 8-Oxononanoic acid on the floor.

  • Isolate: Mark the area.[1][6] The substance is waxy and will create a slip hazard.[1]

  • PPE: Wear nitrile gloves and safety glasses.[1] Respiratory protection is usually not required unless dust is generated.[1]

  • Containment:

    • Solid: Scoop up with a dustpan.[1] Do not use water initially (it will smear).[1]

    • Melted/Liquid: Cover with an inert absorbent (Vermiculite or polypropylene pads).[1]

  • Cleanup:

    • After removing the bulk material, scrub the surface with a soap/water solution (detergent is necessary to solubilize the fatty acid chain).[1]

    • Do not use bleach (potential reaction if other organics are present).[1]

  • Disposal: Place all spill debris into the Solid Hazardous Waste bag.

Part 6: References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117544, Ethyl 6-bromohexanoate. (Cited for CAS 25542-62-5 conflict verification).[1][7] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for Organic Acid Waste Classification). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.